Boc-Phe(3-Br)-OH
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUDYESOPLBQIR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370325 | |
| Record name | Boc-L-3-Bromophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82278-73-7 | |
| Record name | Boc-L-3-Bromophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYL82Z3H4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to N-α-Boc-3-bromo-L-phenylalanine (Boc-Phe(3-Br)-OH)
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of N-α-tert-butyloxycarbonyl-3-bromo-L-phenylalanine, commonly referred to as Boc-Phe(3-Br)-OH. It is a synthetically modified amino acid derivative widely utilized as a building block in peptide synthesis and medicinal chemistry. The incorporation of a bromine atom onto the phenyl ring at the meta position imparts unique steric and electronic properties, making it a valuable tool for structure-activity relationship (SAR) studies and the development of novel peptide-based therapeutics.
Chemical Structure and Properties
This compound is a derivative of the amino acid phenylalanine. It features two key modifications:
-
A Boc (tert-butyloxycarbonyl) protecting group on the alpha-amino group. This group prevents unwanted reactions at the N-terminus during peptide synthesis and can be selectively removed under acidic conditions.
-
A bromine atom substituted at the 3-position (meta-position) of the phenyl side chain. This halogenation can influence the conformation of the peptide, enhance binding affinity to biological targets, and serve as a handle for further chemical modifications.
The fundamental structure is visualized below.
Caption: Chemical structure of this compound.
Physicochemical Data
The key properties of this compound are summarized in the table below for quick reference. Data for both L- and D-enantiomers are provided where available.
| Property | Value | Reference(s) |
| Synonyms | Boc-3-bromo-L-phenylalanine; Boc-L-3-bromophenylalanine | [1] |
| Boc-3-bromo-D-phenylalanine; Boc-m-bromo-D-Phe-OH | [2] | |
| CAS Number | 82278-73-7 (L-form) | [1][3][4] |
| 261360-77-4 (D-form) | [2] | |
| Molecular Formula | C₁₄H₁₈BrNO₄ | [1][2][4] |
| Molecular Weight | 344.2 g/mol | [1][2][4] |
| Appearance | Off-white solid | [2] |
| Purity | ≥ 98% (by HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Applications in Research and Drug Development
This compound is a crucial reagent in the fields of peptide chemistry and pharmaceutical development.[2] Its primary application is as a building block in solid-phase peptide synthesis (SPPS) .
-
Probing Structure-Activity Relationships (SAR): The bromine atom provides steric bulk and alters the electronic properties of the phenyl ring. By substituting this analog for a standard phenylalanine residue, researchers can probe the binding requirements of a peptide to its receptor.[]
-
Enhancing Biological Activity: The incorporation of a halogen atom can sometimes enhance the biological activity or metabolic stability of a peptide, making it a more potent or longer-lasting drug candidate.[2]
-
Precursor for Further Modification: The bromine atom can act as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of more complex functionalities onto the peptide scaffold.
Experimental Protocol: Incorporation into a Peptide Chain via Boc-SPPS
The following is a generalized protocol for the manual incorporation of this compound into a growing peptide chain using Boc-based solid-phase peptide synthesis (SPPS). This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a suitable resin (e.g., Merrifield or PAM resin).
Workflow Overview
The process follows a repeated cycle of deprotection to free the N-terminal amine, followed by coupling of the next Boc-protected amino acid.
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Materials and Reagents
-
Peptide-resin (with a free carboxyl group or a previously coupled amino acid)
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, BOP).[6]
-
1-Hydroxybenzotriazole (HOBt) (if using DCC)
-
Kaiser test kit
Step-by-Step Procedure
Step 1: N-α-Boc Deprotection
-
Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 2 minutes. Drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid, followed by washes with isopropanol (B130326) (IPA) and then DCM again.
Step 2: Neutralization
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes. Drain.
-
Repeat the neutralization step one more time.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base. The resin now has a free N-terminal amine.
Step 3: Amino Acid Coupling
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF.
-
Add this solution to the reaction vessel containing the neutralized resin.
-
In a separate vial, dissolve DCC (3 eq.) in DCM. Add this solution to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The BOP reagent is also well-suited for this coupling step.[6]
Step 4: Monitoring and Wash
-
After the coupling period, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove unreacted reagents and byproducts (dicyclohexylurea, DCU).
The resin is now ready for the next deprotection and coupling cycle. This process is repeated until the desired peptide sequence is synthesized.
References
A Technical Guide to Boc-Phe(3-Br)-OH: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-3-bromophenylalanine, commonly referred to as Boc-Phe(3-Br)-OH, is a synthetically modified amino acid derivative of phenylalanine. The incorporation of a bromine atom onto the phenyl ring at the meta position and the presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group make it a valuable building block in the field of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties, a generalized experimental protocol for its use, and its applications in scientific research.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈BrNO₄ | [1][2][3][4] |
| Molecular Weight | 344.2 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid/powder | [1][2] |
| Purity | ≥98% (typically analyzed by HPLC) | [1][2] |
| CAS Number | 82278-73-7 (for L-isomer) | [2][3][4] |
| Storage Conditions | 0-8 °C | [1] |
Table 2: Comparative Properties of Boc-Phe-OH (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₄ | [5][6] |
| Molecular Weight | 265.30 g/mol | [5][6] |
| Melting Point | 85-87 °C | [5][7] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | [8] |
| Optical Rotation | [α]20/D +25±1°, c = 1% in ethanol | [5] |
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound are not widely published. Researchers utilizing this compound would typically perform these analyses to confirm its identity and purity. For reference, the spectral data for the parent compound, Boc-Phe-OH, are available and can serve as a basis for comparison.[9][10]
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not available in the searched literature, a general method for the Boc protection of amino acids is well-established.[11] The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a generalized experimental protocol for the incorporation of this compound into a peptide chain using Boc-SPPS.
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the key steps for incorporating a this compound residue into a peptide sequence on a solid support, such as Merrifield or PAM resin.
1. Resin Preparation and Swelling:
-
The appropriate resin (e.g., Merrifield resin for a peptide acid C-terminus) is placed in a reaction vessel.
-
The resin is washed multiple times with a suitable solvent, typically Dichloromethane (DCM), to remove any impurities.
-
The resin is then swelled in DCM for a defined period (e.g., 30-60 minutes) to allow for better reagent accessibility.
2. First Amino Acid Coupling (if this compound is not the C-terminal residue):
-
The C-terminal amino acid (as a Boc-protected derivative) is coupled to the resin. For Merrifield resin, this is often achieved via its cesium salt to minimize racemization.[12]
3. Boc Deprotection:
-
The N-terminal Boc protecting group of the resin-bound amino acid is removed to allow for the coupling of the next amino acid.
-
This is typically achieved by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA in DCM) for a short period (e.g., 2 x 1 min).[12][13]
-
The resin is then washed thoroughly with DCM and isopropanol (B130326) (IPA) to remove the TFA and the cleaved Boc group.[12]
4. Neutralization:
-
The deprotection step leaves the terminal amino group as a trifluoroacetate (B77799) salt. This must be neutralized to the free amine before the next coupling step.
-
The resin is treated with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM.[14]
-
Following neutralization, the resin is washed extensively with DCM.
5. Coupling of this compound:
-
This compound is activated in a suitable solvent (e.g., DMF/DCM mixture) using a coupling reagent. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) or newer reagents like HBTU or HATU.
-
The activated this compound solution is added to the neutralized, resin-bound peptide.
-
The coupling reaction is allowed to proceed for a sufficient time (e.g., 1-2 hours) to ensure complete acylation. The completeness of the reaction can be monitored using a qualitative test such as the ninhydrin (B49086) (Kaiser) test.
6. Repetition of Deprotection, Neutralization, and Coupling Cycles:
-
Steps 3, 4, and 5 are repeated for each subsequent amino acid to be added to the peptide chain.
7. Final Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
In Boc-SPPS, this is typically achieved using a strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF).[12] A "low-high" HF cleavage protocol can be used to minimize side reactions.[12] Scavengers, such as anisole, are added to trap reactive carbocations generated during the cleavage process.[12]
-
Alternative cleavage reagents include trifluoromethanesulfonic acid (TFMSA).[12]
8. Purification and Analysis:
-
The crude peptide is precipitated and washed with a suitable solvent like cold diethyl ether.
-
The peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide are confirmed by analytical techniques such as mass spectrometry and analytical HPLC.
Mandatory Visualizations
Experimental Workflow for Boc-SPPS
Caption: Generalized workflow for the incorporation of this compound into a peptide chain via Boc-SPPS.
Role of this compound in Drug Development
Caption: The role of this compound as a versatile building block in the drug development pipeline.
Applications in Research and Drug Development
This compound is a key component in the synthesis of novel peptides and peptidomimetics for various therapeutic areas.
-
Peptide Synthesis: It serves as a fundamental building block in the synthesis of peptides. The Boc group provides stable protection of the amino group during coupling reactions, which can be selectively removed under acidic conditions.[1][2]
-
Drug Development: In pharmaceutical research, it is utilized to create new drug candidates. The incorporation of the bromine atom can enhance the biological activity of the resulting peptides, making them potential therapeutics for conditions such as cancer.[1][2] The modified phenylalanine residue can also be used to probe structure-activity relationships (SAR) to optimize drug candidates.
-
Bioconjugation: The presence of the bromine atom on the phenyl ring makes it a suitable handle for bioconjugation.[1][2] This allows for the attachment of the peptide to other molecules, such as imaging agents for diagnostics or cytotoxic drugs for targeted drug delivery.
-
Neuroscience Research: Analogs of this compound are studied for their potential effects on neurotransmitter systems.[1] Its structural similarity to phenylalanine, a precursor to several neurotransmitters, makes it a useful tool for investigating neurological pathways and developing potential treatments for neurological disorders.
Conclusion
This compound is a valuable and versatile amino acid derivative for researchers in peptide chemistry and drug discovery. While specific quantitative physical data are not widely available, its chemical properties and reactivity are well-suited for its primary application in solid-phase peptide synthesis. The presence of the bromine atom offers unique opportunities for enhancing biological activity and for bioconjugation, making it a key component in the development of novel therapeutic agents and research tools.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Boc-Phe-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Boc-Phe-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]
- 10. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chempep.com [chempep.com]
- 13. SOLID PHASE PEPTIDE SYNTHESIS | PPT [slideshare.net]
- 14. peptide.com [peptide.com]
An In-depth Technical Guide to Boc-Phe(3-Br)-OH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-3-bromo-L-phenylalanine (Boc-Phe(3-Br)-OH), a key building block in modern peptide synthesis and drug discovery. This document outlines its chemical properties, provides detailed experimental protocols for its use, and explores its applications in the development of novel therapeutics.
Core Properties of this compound
This compound is a derivative of the amino acid L-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a bromine atom at the 3-position of the phenyl ring. This strategic halogenation significantly enhances the compound's utility in synthetic chemistry. The properties of both the L-form and its D-enantiomer, Boc-D-Phe(3-Br)-OH, are summarized below.
| Property | Boc-L-Phe(3-Br)-OH | Boc-D-Phe(3-Br)-OH |
| Synonyms | Boc-3-bromo-L-phenylalanine, N-(tert-Butoxycarbonyl)-3-bromo-L-phenylalanine | Boc-3-bromo-D-phenylalanine, N-(tert-Butoxycarbonyl)-3-bromo-D-phenylalanine |
| CAS Number | 82278-73-7[1] | 261360-77-4 |
| Molecular Formula | C₁₄H₁₈BrNO₄ | C₁₄H₁₈BrNO₄ |
| Molecular Weight | 344.2 g/mol [1] | 344.2 g/mol |
| Appearance | White to off-white solid/powder | Off-white solid |
| Purity | Typically ≥98% (HPLC) | Typically ≥98% (HPLC) |
| Storage | 0-8 °C | 0-8 °C |
Applications in Peptide Synthesis and Drug Discovery
This compound is a valuable reagent for the synthesis of peptides and peptidomimetics with unique biological activities. The presence of the bromine atom offers several advantages:
-
Enhanced Biological Activity: The incorporation of a halogenated phenylalanine can influence a peptide's conformation and binding affinity to biological targets, potentially leading to enhanced therapeutic efficacy.[2]
-
Site for Further Functionalization: The bromine atom serves as a handle for post-synthetic modifications via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse chemical moieties to fine-tune the pharmacological properties of the peptide.
-
Metabolic Stability: Halogenation can alter the metabolic stability of peptides, a crucial factor in drug development.[2]
This amino acid derivative is particularly useful in the development of novel therapeutics for a range of diseases, including cancer and neurological disorders.
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS).
The removal of the Boc protecting group is the initial step in each cycle of peptide elongation. This is typically achieved under acidic conditions.
Protocol:
-
Swell the peptide-resin in dichloromethane (B109758) (DCM).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.
-
Filter the resin and repeat the TFA/DCM treatment for an additional 20-25 minutes.[3]
-
Wash the resin thoroughly with DCM and isopropanol (B130326) (IPA) to remove residual acid.[3]
-
Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine by washing with a 10% solution of diisopropylethylamine (DIEA) in DCM.[3]
-
Wash the resin again with DCM to remove excess base.
Note: When the peptide sequence contains sensitive residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met), it is recommended to add a scavenger, such as 0.5% dithioethane (DTE), to the TFA solution to prevent side reactions with the tert-butyl cations formed during deprotection.[1][3]
Once the N-terminal amine is deprotected, this compound can be coupled to the growing peptide chain using a variety of activating reagents.
Protocol (using HBTU/DIEA):
-
Dissolve 2.0 equivalents of this compound in N,N-dimethylformamide (DMF).
-
Add 2.0 equivalents of a 1.0 M solution of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and 4.0 equivalents of DIEA to the amino acid solution.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature. The reaction progress can be monitored using the ninhydrin (B49086) test.
-
Once the coupling is complete (indicated by a negative ninhydrin test), wash the resin with DMF and DCM to remove excess reagents and byproducts.
The bromine atom on the phenylalanine ring provides a reactive site for carbon-carbon bond formation, enabling further diversification of the peptide.
Conceptual Protocol:
-
Synthesize the peptide containing the 3-bromo-phenylalanine residue on the solid support.
-
To the peptide-resin, add a palladium catalyst (e.g., Pd(PPh₃)₄), a boronic acid or ester, and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water).
-
Heat the reaction mixture to facilitate the cross-coupling reaction.
-
After the reaction is complete, wash the resin to remove the catalyst and other reagents.
-
Proceed with the final cleavage and deprotection of the modified peptide from the resin.
Workflow and Pathway Diagrams
The following diagrams illustrate the key processes involved in the use of this compound.
Conclusion
This compound is a highly versatile and valuable tool for chemists and pharmacologists. Its unique properties facilitate the synthesis of complex and novel peptides. The ability to perform post-synthetic modifications via the bromo- functionality opens up a vast chemical space for the design of potent and selective therapeutic agents. The protocols and information provided in this guide serve as a foundational resource for the effective utilization of this important synthetic building block.
References
A Technical Guide to N-Boc-3-bromophenylalanine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-bromophenylalanine is a non-canonical amino acid that serves as a versatile building block in peptide synthesis and drug discovery. The incorporation of a bromine atom onto the phenyl ring of phenylalanine provides a reactive handle for a variety of chemical modifications, most notably palladium-catalyzed cross-coupling reactions. This allows for the synthesis of peptides with novel functionalities and the exploration of structure-activity relationships in drug development. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine ensures compatibility with standard solid-phase peptide synthesis (SPPS) methodologies. This guide provides a comprehensive overview of the synonyms, chemical properties, and key experimental protocols involving N-Boc-3-bromophenylalanine.
Synonyms and Chemical Properties
N-Boc-3-bromophenylalanine is known by several alternative names and abbreviations in the scientific literature and chemical catalogs. Understanding these synonyms is crucial for effective literature searches and material procurement.
Synonyms:
-
(S)-N-Boc-3-Bromophenylalanine
-
Boc-L-3-Br-Phe-OH
-
Boc-3-bromo-L-phenylalanine
-
N-(tert-Butoxycarbonyl)-3-bromo-L-phenylalanine
-
(2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Quantitative Data
The fundamental physicochemical properties of N-Boc-3-bromophenylalanine are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 82278-73-7 |
| Molecular Formula | C₁₄H₁₈BrNO₄ |
| Molecular Weight | 344.2 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% |
| Solubility | Soluble in methanol, dichloromethane (B109758), DMF, and NMP |
Experimental Protocols
The utility of N-Boc-3-bromophenylalanine lies in its straightforward incorporation into peptides and its subsequent chemical modification. Below are detailed methodologies for its use in solid-phase peptide synthesis and two of the most common cross-coupling reactions.
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual Boc-SPPS process for incorporating an N-Boc-3-bromophenylalanine residue into a peptide chain on a solid support.
1. Resin Swelling:
- Swell the desired resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.
2. Boc Deprotection:
- Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
- Drain and treat with fresh 50% TFA/DCM for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.
- Wash the resin with DCM (3x) and isopropanol (B130326) (IPA) (2x).
3. Neutralization:
- Neutralize the resulting TFA salt by washing the resin with 10% diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).
- Wash the resin with DCM (3x).
4. Coupling of N-Boc-3-bromophenylalanine:
- Dissolve N-Boc-3-bromophenylalanine (3-4 equivalents) and a coupling agent such as HBTU (3-4 equivalents) in N,N-dimethylformamide (DMF).
- Add DIEA (6-8 equivalents) to the activation solution.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
5. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIEA in DMF) for 15-30 minutes.
- Wash the resin with DMF (3x) and DCM (3x).
6. Cycle Repetition:
- Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
7. Final Cleavage and Deprotection:
- After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, typically anhydrous hydrogen fluoride (B91410) (HF) with scavengers (e.g., anisole, p-cresol). This step requires specialized equipment and safety precautions.
start [label="Start with Resin-NH-AA(n)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
deprotection [label="Boc Deprotection\n(50% TFA/DCM)"];
neutralization [label="Neutralization\n(10% DIEA/DCM)"];
coupling [label="Couple Next\nN-Boc-AA-OH"];
wash [label="Wash\n(DCM/DMF)"];
end [label="Final Peptide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
is_last_aa [label="Last AA?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
start -> deprotection;
deprotection -> neutralization;
neutralization -> coupling;
coupling -> wash;
wash -> is_last_aa;
is_last_aa -> coupling [label="No"];
is_last_aa -> end [label="Yes"];
}
Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a resin-bound peptide containing a 3-bromophenylalanine residue with a boronic acid.
1. Reagents and Materials:
- Peptide-resin containing 3-bromophenylalanine
- Aryl or vinyl boronic acid (3-5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equivalents)
- Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 3-5 equivalents)
- Solvent (e.g., DMF, dioxane/water mixture)
2. Reaction Setup:
- Swell the peptide-resin in the chosen solvent in a reaction vessel.
- Add the boronic acid, palladium catalyst, and base to the vessel.
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
3. Reaction Conditions:
- Heat the reaction mixture to 60-90 °C and agitate for 4-24 hours.
- Monitor the reaction progress by cleaving a small sample of the resin and analyzing the product by HPLC and mass spectrometry.
4. Work-up:
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the resin extensively with the reaction solvent, water, and DCM to remove excess reagents and byproducts.
- Dry the resin under vacuum.
peptide_br [label="Peptide-Phe(3-Br)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
boronic_acid [label="R-B(OH)₂"];
pd_catalyst [label="Pd(0) Catalyst"];
base [label="Base (e.g., K₂CO₃)"];
solvent [label="Solvent (e.g., DMF)"];
product [label="Peptide-Phe(3-R)", fillcolor="#34A853", fontcolor="#FFFFFF"];
peptide_br -> product;
boronic_acid -> product;
pd_catalyst -> product [label="Catalyzes"];
base -> product [label="Activates"];
solvent -> product [label="Medium"];
}
Sonogashira Cross-Coupling Protocol
This protocol provides a general method for the palladium- and copper-catalyzed Sonogashira coupling of a resin-bound peptide containing a 3-bromophenylalanine residue with a terminal alkyne.
1. Reagents and Materials:
- Peptide-resin containing 3-bromophenylalanine
- Terminal alkyne (3-5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)
- Copper(I) co-catalyst (e.g., CuI, 0.2 equivalents)
- Base (e.g., DIEA or triethylamine, 5-10 equivalents)
- Solvent (e.g., DMF or THF)
2. Reaction Setup:
- Swell the peptide-resin in the chosen solvent in a reaction vessel.
- Add the palladium catalyst and copper(I) iodide.
- Add the terminal alkyne and the base.
- Purge the vessel with an inert gas.
3. Reaction Conditions:
- Stir the reaction mixture at room temperature to 50 °C for 6-24 hours.
- Monitor the reaction progress by cleaving a small sample and analyzing by HPLC and mass spectrometry.
4. Work-up:
- Upon completion, wash the resin with the reaction solvent, a chelating solution (e.g., dilute sodium diethyldithiocarbamate) to remove metal catalysts, and finally with DCM.
- Dry the resin under vacuum.
Applications in Drug Discovery and Signaling Pathways
The ability to introduce diverse functionalities onto the phenylalanine side chain via cross-coupling reactions makes N-Boc-3-bromophenylalanine a valuable tool in drug discovery. Peptides containing these modified residues can be used to probe peptide-protein interactions, enhance binding affinity, and improve metabolic stability.
While specific signaling pathways directly modulated by peptides containing 3-bromophenylalanine are context-dependent, many bioactive peptides exert their effects by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs). The binding of a peptide ligand to its receptor can initiate a cascade of intracellular events.
Conclusion
N-Boc-3-bromophenylalanine is a key reagent for the synthesis of modified peptides with significant potential in chemical biology and medicinal chemistry. Its compatibility with standard Boc-SPPS and its reactivity in palladium-catalyzed cross-coupling reactions provide a robust platform for generating novel peptide-based therapeutics and research tools. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this versatile building block in the laboratory.
The Strategic Role of 3-Bromo Substitution in Phenylalanine Derivatives: A Technical Guide for Drug Discovery
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The incorporation of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their pharmacological profiles. Among these, the bromine atom, when introduced at the meta-position of the phenylalanine scaffold, offers a unique combination of steric and electronic properties that can significantly influence a molecule's interaction with biological targets. This technical guide provides a comprehensive overview of the role of 3-bromo substitution in phenylalanine derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows.
Introduction: The Significance of the 3-Bromo Moiety
3-Bromo-L-phenylalanine and its derivatives are versatile building blocks in the synthesis of novel therapeutic agents. The presence of a bromine atom on the phenyl ring introduces several key features that medicinal chemists leverage to fine-tune drug candidates.[1][2] These include:
-
Modulation of Pharmacokinetics and Pharmacodynamics: The bromine atom can alter a molecule's lipophilicity, metabolic stability, and binding affinity for target enzymes or receptors.[1][2]
-
Enhanced Binding Interactions: As a halogen bond donor, bromine can participate in specific, non-covalent interactions with biological macromolecules, potentially increasing binding affinity and selectivity.
-
Synthetic Versatility: The bromine atom serves as a handle for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Heck), enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[2]
These characteristics have led to the exploration of 3-bromo-phenylalanine derivatives in various therapeutic areas, including oncology and neurodegenerative diseases.
Quantitative Bioactivity Data
While comprehensive public data on a wide range of 3-bromo-phenylalanine derivatives is still emerging, their potential is often benchmarked against known inhibitors of key biological targets. The following tables summarize the inhibitory activities of established compounds for enzymes where 3-bromo-phenylalanine derivatives are being investigated, providing context for their potential potency.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
IDO1 is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a key target in cancer immunotherapy.[3] Its inhibition can restore T-cell function and enhance anti-tumor immunity.
| Compound | Assay Type | Cell Line/Enzyme | IC50 (nM) |
| Epacadostat | Enzymatic | Recombinant Human IDO1 | 10 |
| Epacadostat | Cell-based (Kynurenine reduction) | HeLa cells | 7.1 |
| Linrodostat (BMS-986205) | Enzymatic | Recombinant Human IDO1 | 1.7 |
| Phenyl Urea Derivative i12 | Enzymatic | Recombinant Human IDO1 | 100 - 600 |
Data for benchmark inhibitors provides a reference for the potency of novel 3-bromo-phenylalanine derivatives under investigation for IDO1 inhibition.[3][4]
Monoamine Oxidase B (MAO-B) Inhibition
MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine, making it a significant target for the treatment of neurodegenerative disorders such as Parkinson's disease.[5]
| Compound Class/Name | Substitution Pattern | Enzyme | IC50 (µM) |
| N-Arylated Heliamine 4h | 4-formylphenyl | Human MAO-B | 1.55 |
| N-Arylated Heliamine 4i | 4-fluorophenyl | Human MAO-B | 13.5 |
| N-Arylated Heliamine 4j | 3,5-difluorophenyl | Human MAO-B | 5.08 |
| Rasagiline | (propargylamine derivative) | Rat Brain MAO-B | 0.00443 |
| Safinamide | (reversible inhibitor) | Human MAO-B | 0.098 |
This table includes data for halogenated derivatives, providing insight into the potential inhibitory activity of 3-bromo-phenylalanine analogs against MAO-B.[5][6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes is crucial for understanding the role of 3-bromo-phenylalanine derivatives. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a general experimental workflow.
The Kynurenine Pathway and Points of Inhibition
The kynurenine pathway is central to tryptophan metabolism and is implicated in various diseases. Enzymes like IDO1 and Kynurenine 3-Monooxygenase (KMO) are prime targets for therapeutic intervention.
References
The Strategic Incorporation of Boc-Phe(3-Br)-OH in Structure-Activity Relationship (SAR) Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The deliberate introduction of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties. Among these, N-tert-butoxycarbonyl-3-bromophenylalanine (Boc-Phe(3-Br)-OH) has emerged as a valuable tool for structure-activity relationship (SAR) studies. The strategic placement of a bromine atom on the phenyl ring offers a unique combination of steric bulk and altered electronic properties, providing a powerful probe to elucidate the molecular interactions governing peptide-protein recognition. This technical guide provides a comprehensive overview of the application of this compound in SAR studies, complete with detailed experimental protocols, quantitative data analysis, and visual representations of relevant biological and experimental workflows.
Introduction: The Rationale for Halogenation in Peptide Design
The modification of native peptide sequences is a critical step in transforming them into viable therapeutic candidates. Halogenation, particularly bromination, of aromatic residues like phenylalanine serves multiple purposes in drug design. The introduction of a bromine atom can:
-
Modulate Binding Affinity: The steric bulk of the bromine atom can promote favorable interactions within a binding pocket or, conversely, introduce steric hindrance, providing clear insights into the spatial constraints of the receptor.
-
Alter Electronic Properties: Bromine is an electron-withdrawing group, which can influence the charge distribution of the aromatic ring. This can impact crucial π-π stacking or cation-π interactions with the target protein.
-
Enhance Metabolic Stability: The presence of a halogen can block sites of enzymatic degradation, thereby increasing the in vivo half-life of the peptide.
-
Serve as a Handle for Further Modification: The bromo-substituent can act as a reactive handle for cross-coupling reactions, allowing for the synthesis of more complex analogs.
This compound is a commercially available and synthetically versatile building block that allows for the systematic exploration of these effects in SAR studies.
Quantitative Structure-Activity Relationship Data
The true utility of this compound is realized when it is incorporated into a series of peptide analogs and their biological activities are quantitatively assessed. The following table provides a representative example of an SAR study on a hypothetical peptide aldehyde inhibitor of the 20S proteasome, demonstrating how substitutions at a specific position can significantly impact inhibitory potency.
| Compound ID | P4 | P3 | P2 | P1 | ChT-L IC50 (µM) |
| 1a | Cbz | Phe | Leu | Leucinal | 0.85 |
| 1b | Cbz | Phe(3-Br) | Leu | Leucinal | 1.25 |
| 1c | Cbz | Tyr | Leu | Leucinal | 0.52 |
| 1d | Cbz | Trp | Leu | Leucinal | 0.35 |
| 2a | Boc | Phe | Leu | Leucinal | 1.10 |
| 2b | Boc | Phe(3-Br) | Leu | Leucinal | 2.50 |
| 2c | Boc | Ser(OBzl) | Leu | Leucinal | 0.15 |
| MG132 (ref) | Cbz | - | Leu | Leucinal | 0.95 |
Data is hypothetical and serves as an illustrative example based on trends observed in similar studies.
Analysis: In this hypothetical dataset, the introduction of a 3-bromo substituent on the phenylalanine at the P3 position (compounds 1b and 2b ) leads to a modest decrease in inhibitory activity compared to the unsubstituted phenylalanine analogs (1a and 2a ). This suggests that for this particular target, the steric bulk or altered electronics of the bromine at the meta position may be slightly detrimental to optimal binding in the S3 pocket of the proteasome. In contrast, other bulky aromatic residues like tryptophan (1d ) or a protected serine (2c ) show enhanced activity, highlighting the specific nature of the SAR at this position.
Experimental Protocols
A robust and reproducible synthetic methodology is crucial for generating reliable SAR data. Below are detailed protocols for the solid-phase peptide synthesis (SPPS) of a peptide containing this compound, followed by its purification and characterization.
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the manual synthesis of a hypothetical peptide on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Methanol (MeOH)
-
Hydrofluoric acid (HF)
-
Anisole (scavenger)
Protocol:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a peptide synthesis vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) and cesium carbonate in DMF/water.
-
Add the solution to the resin and heat at 50°C for 24 hours to attach the first amino acid via an ester linkage.
-
Wash the resin with DMF, DMF/water, DMF, and DCM.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and isopropanol (B130326) (2x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 5 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling (including this compound):
-
In a separate vessel, pre-activate the next Boc-amino acid (e.g., this compound) (3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection, Neutralization, and Coupling: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Boc deprotection (step 3).
-
Cleavage and Global Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with anhydrous HF in the presence of a scavenger (e.g., anisole) at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups.
-
Evaporate the HF.
-
-
Peptide Precipitation and Washing:
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Wash the peptide with cold ether several times and dry under vacuum.
-
Purification and Characterization
Purification:
-
Dissolve the crude peptide in a minimal amount of aqueous acetonitrile (B52724) or a suitable buffer.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Analytical RP-HPLC: Assess the purity of the final product.
Visualizing Workflows and Pathways
Experimental Workflow: Boc-SPPS
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Boc protection strategy.
Logical Relationship: SAR Study Design
The following diagram outlines the logical progression of a typical SAR study involving the incorporation of this compound.
Signaling Pathway: Hypothetical GPCR Modulation
Peptides often exert their effects by modulating G-protein coupled receptor (GPCR) signaling. The incorporation of 3-bromophenylalanine can influence the peptide's ability to activate or inhibit these pathways.
Conclusion
This compound is a powerful and versatile tool in the arsenal (B13267) of the medicinal chemist. Its strategic incorporation into peptide sequences allows for a systematic and quantitative evaluation of the role of steric and electronic factors in molecular recognition. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the rational design and execution of SAR studies, ultimately accelerating the development of novel and improved peptide-based therapeutics. The careful analysis of the data generated from such studies provides invaluable insights into the complex interplay between a ligand and its biological target, paving the way for the next generation of precision medicines.
The Biological Significance of Brominated Phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into proteins has emerged as a powerful tool in chemical biology, drug discovery, and materials science. Among these, brominated phenylalanine has garnered significant attention due to the unique physicochemical properties imparted by the bromine atom. This heavy atom serves as a versatile probe for biophysical studies, a tool for enhancing phasing in X-ray crystallography, and a modulator of biological activity. This technical guide provides a comprehensive overview of the biological significance of brominated phenylalanine, detailing its synthesis, site-specific incorporation into proteins, and its diverse applications in research and pharmaceutical development. We present a compilation of quantitative data, detailed experimental protocols, and visual workflows to facilitate its adoption and exploration in various scientific endeavors.
Introduction
Phenylalanine, an essential aromatic amino acid, plays a crucial role in protein structure and function. The substitution of a hydrogen atom on its phenyl ring with a bromine atom creates a non-canonical amino acid with expanded utility. The introduction of bromine, a heavy and electronegative atom, subtly alters the size, hydrophobicity, and electronic properties of the side chain. These modifications have profound implications for its biological applications, which include:
-
Structural Biology: The anomalous scattering of X-rays by the bromine atom is a powerful tool for solving the phase problem in X-ray crystallography.
-
Biophysical Characterization: Brominated phenylalanine serves as a useful probe in Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein dynamics and interactions.
-
Drug Discovery and Design: The incorporation of brominated phenylalanine can modulate the pharmacokinetic and pharmacodynamic properties of peptides and proteins, offering a strategy for developing novel therapeutics.[1] It is also used as a building block in the synthesis of active pharmaceutical ingredients (APIs).
-
Mapping Molecular Interactions: Photo-activatable cross-linkers based on brominated phenylalanine can be used to map protein-protein and protein-ligand interactions in their native environment.[2][3]
This guide will delve into the technical details of these applications, providing researchers with the necessary information to leverage the unique properties of brominated phenylalanine in their work.
Synthesis of Brominated Phenylalanine
The synthesis of brominated phenylalanine can be achieved through various chemical and enzymatic methods, allowing for the production of different isomers (2-bromo-, 3-bromo-, and 4-bromo-L-phenylalanine).
Chemical Synthesis of 4-Bromo-L-phenylalanine
A common method for synthesizing 4-Bromo-L-phenylalanine involves the deprotection of a commercially available protected precursor.[4]
Experimental Protocol:
-
Starting Material: (S)-acetyl-protected 4-bromophenylalanine.
-
Deprotection: Dissolve the starting material (e.g., 10 g, 0.048 mol) in a 10% hydrochloric acid solution (100 mL).
-
Reaction: Heat the mixture to 95-100°C and stir for 6 hours.
-
Neutralization: After cooling, neutralize the reaction mixture to pH 7 with triethylamine.
-
Isolation: Collect the resulting solid precipitate by filtration.
-
Purification: Wash the solid with water (40 mL) to yield the final product, 4-Bromo-L-phenylalanine.[4] A reported yield for this method is 68.4% with an enantiomeric purity of 99.77% as determined by HPLC.[4]
Enzymatic Synthesis of 2-Bromo-L-phenylalanine
Enzymatic synthesis offers a stereospecific route to produce L-amino acids. Phenylalanine Ammonia-Lyase (PAL) can be used to catalyze the addition of ammonia (B1221849) to a cinnamic acid derivative.[5]
Experimental Protocol:
-
Substrate: 2-bromocinnamic acid.
-
Enzyme: Phenylalanine Ammonia-Lyase (PAL), which can be obtained from sources like the yeast Rhodotorula glutinis.[5]
-
Reaction: The PAL enzyme catalyzes the non-oxidative amination of 2-bromocinnamic acid to produce 2-bromo-L-phenylalanine.[5] This reaction is the reverse of the enzyme's natural deamination activity.
Site-Specific Incorporation into Proteins
The precise incorporation of brominated phenylalanine at a specific site within a protein is most commonly achieved through the amber codon suppression technique in a host organism like Escherichia coli.[6] This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize the amber stop codon (UAG) and insert the non-canonical amino acid.
Amber Codon Suppression Workflow
The general workflow for incorporating brominated phenylalanine into a target protein in E. coli is as follows:
Detailed Experimental Protocol for Protein Expression
-
Plasmid Construction:
-
Introduce an amber stop codon (TAG) at the desired position in the gene of the target protein via site-directed mutagenesis.
-
Co-transform E. coli cells with the plasmid containing the target gene and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for p-bromophenylalanine.[7]
-
-
Cell Culture and Expression:
-
Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) supplemented with the appropriate antibiotics.
-
When the cell culture reaches a specific optical density (e.g., OD600 of 0.6-0.8), add p-bromophenylalanine to the medium (typically to a final concentration of 1 mM).
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression and folding.
-
-
Protein Purification and Verification:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography based on a purification tag).
-
Verify the successful incorporation of p-bromophenylalanine by mass spectrometry, which will show a mass shift corresponding to the substitution of a phenylalanine residue with a brominated one.
-
Applications in Research and Drug Development
X-ray Crystallography
The heavy bromine atom in brominated phenylalanine provides a strong anomalous signal that can be exploited for phasing in X-ray crystallography, a technique known as Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD).[8][9] This can be particularly useful for determining the structures of novel proteins where a homologous model for molecular replacement is not available.
Experimental Protocol for Phasing with Bromine:
-
Crystal Preparation: Crystallize the protein containing brominated phenylalanine using standard vapor diffusion or other crystallization methods.
-
Data Collection:
-
Collect X-ray diffraction data at a synchrotron source.
-
For SAD phasing, collect data at a single wavelength near the bromine absorption edge (approximately 0.92 Å or 13.47 keV) to maximize the anomalous signal (f'').[10]
-
For MAD phasing, collect data at multiple wavelengths around the bromine absorption edge (the peak, a remote high-energy wavelength, and a remote low-energy wavelength).[9]
-
-
Data Processing: Process the diffraction data using software packages like XDS or DIALS to integrate the reflection intensities and scale the data.[11]
-
Phasing and Structure Solution:
-
Use software like SHELX, PHENIX, or CCP4 to locate the bromine atoms from the anomalous differences in the data.[8]
-
Calculate the initial experimental phases based on the positions of the bromine atoms.
-
Improve the initial electron density map through density modification techniques.
-
Build and refine the protein model into the electron density map.
-
NMR Spectroscopy
In NMR spectroscopy, the bromine atom can serve as a probe to study protein structure, dynamics, and interactions. While bromine itself is not directly observed in standard protein NMR experiments, its presence can induce changes in the chemical shifts of nearby protons and carbons, providing valuable structural information. 19F NMR can also be utilized if a fluorinated and brominated phenylalanine analog is used.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Prepare a concentrated, isotopically labeled (e.g., 15N, 13C) sample of the protein containing brominated phenylalanine in a suitable NMR buffer.
-
Data Acquisition: Acquire a series of NMR spectra, such as 1H-15N HSQC, to obtain backbone amide chemical shift assignments.
-
Chemical Shift Perturbation (CSP) Analysis:
-
Acquire HSQC spectra of the protein in the absence and presence of a binding partner (e.g., another protein, a small molecule ligand).
-
Compare the spectra to identify residues that experience significant chemical shift changes upon binding. Residues near the incorporated brominated phenylalanine may show distinct perturbations, helping to map the binding interface.[12]
-
-
Structure Calculation: The chemical shift perturbations can be used as restraints in combination with other NMR data (e.g., NOEs) to calculate a three-dimensional structure of the protein or protein-ligand complex.
Modulating Biological Activity and Drug Design
The incorporation of brominated phenylalanine into peptides and proteins can significantly alter their biological activity. The bromine atom can influence binding affinity, receptor selectivity, and metabolic stability.
Quantitative Data on Biological Interactions:
| Compound/System | Parameter | Value | Reference |
| meta-substituted phenylalanine analogs | IC50 (LAT-1) | 5-10 µM | [13] |
| EU-5031 (quinoline derivative) | Ki (ACE) | 6.9 nM | |
| EU-4865 (isoquinoline derivative) | Ki (ACE) | 38 nM | [14] |
| EU-4881 (isoquinoline derivative) | IC50 (ACE) | 1980 nM | [14] |
| p85 SH2 domain with pY-628 peptide | Kd | 0.34 nM | |
| p85 SH2 domain with pY-727 peptide | Kd | 3.40 nM | [15] |
| Phenylalanine Hydroxylase | Kd (Phenylalanine) | 130 µM | [16] |
| Phenylalanine Hydroxylase | Kd (BH4) | 65 µM | [16] |
Mapping Protein-Protein Interactions
Photo-crosslinking amino acids are invaluable tools for mapping protein-protein interactions. A derivative of brominated phenylalanine, p-benzoyl-L-phenylalanine (pBpa), can be incorporated into a protein of interest. Upon UV irradiation, the benzophenone (B1666685) group forms a covalent bond with interacting partners in close proximity, allowing for their identification.[3][5]
Experimental Protocol for Protein-Protein Interaction Mapping:
-
Protein Expression: Express the bait protein with pBpa incorporated at a specific site, as described in Section 3.
-
UV Crosslinking: Expose the cells or purified protein complex to UV light (typically 365 nm) to induce crosslinking.[17]
-
Purification and Identification:
-
Lyse the cells and purify the crosslinked complex using an affinity tag on the bait protein.
-
Separate the complex by SDS-PAGE.
-
Excise the band corresponding to the crosslinked complex and identify the interacting partner(s) by mass spectrometry.[17]
-
Conclusion
Brominated phenylalanine is a versatile tool with significant applications across various fields of biological research and drug development. Its utility as a phasing tool in X-ray crystallography, a spectroscopic probe in NMR, and a modulator of biological function makes it an invaluable addition to the researcher's toolkit. The ability to site-specifically incorporate this non-canonical amino acid into proteins opens up new avenues for studying protein structure, dynamics, and interactions with unprecedented detail. As the methods for genetic code expansion continue to evolve, the applications of brominated phenylalanine and other unnatural amino acids are poised to expand even further, driving innovation in both basic science and translational research.
References
- 1. A single phenylalanine residue in β-arrestin2 critically regulates its binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Tyrosine Phosphatases as Emerging Targets for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hwhuang.rice.edu [hwhuang.rice.edu]
- 7. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anomalous signal of solvent bromides used for phasing of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]
- 12. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Structure Analysis and Validation with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 14. youtube.com [youtube.com]
- 15. whitelabs.org [whitelabs.org]
- 16. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Boc-Phe(3-Br)-OH: A Versatile Building Block for Advanced Peptidomimetics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic agents, bridging the gap between the high specificity of peptides and the favorable pharmacokinetic profiles of small molecules. Central to the design and synthesis of innovative peptidomimetics is the selection of unique amino acid building blocks that impart desirable chemical and biological properties. Boc-Phe(3-Br)-OH, or N-(tert-Butoxycarbonyl)-3-bromo-L-phenylalanine, has emerged as a particularly valuable precursor in this field. The strategic placement of a bromine atom on the phenyl ring offers a dual advantage: it serves as a powerful tool for modulating biological activity through steric and electronic effects, and it provides a reactive handle for further chemical diversification via cross-coupling reactions.[1] This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its incorporation into peptide chains, and its application in the development of targeted therapeutics.
Physicochemical and Handling Information
This compound is a white to off-white solid, valued for its stability and ease of handling in standard laboratory settings. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the amine during peptide coupling reactions, preventing unwanted side reactions.
| Property | Value | Source |
| CAS Number | 82278-73-7 | --INVALID-LINK-- |
| Molecular Formula | C14H18BrNO4 | --INVALID-LINK-- |
| Molecular Weight | 344.2 g/mol | --INVALID-LINK-- |
| Appearance | White powder | --INVALID-LINK-- |
| Purity | ≥ 98% | --INVALID-LINK-- |
| Storage Conditions | 0-8 °C | --INVALID-LINK-- |
Experimental Protocols
The incorporation of this compound into a peptide sequence can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS). Below are detailed methodologies for both approaches.
Solution-Phase Dipeptide Synthesis
This protocol outlines the synthesis of a dipeptide, for example, Boc-Phe(3-Br)-Ala-OMe, using a carbodiimide-mediated coupling reaction.[2]
1. Preparation of Alanine Methyl Ester Hydrochloride (H-Ala-OMe·HCl) Free Base:
-
Dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
Add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution and stir for 20 minutes at room temperature. The resulting solution containing the free amine is used directly in the next step.
2. Peptide Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the solution of H-Ala-OMe from step 1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
3. Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure dipeptide.
Boc Solid-Phase Peptide Synthesis (SPPS)
SPPS offers a more streamlined approach for the synthesis of longer peptides. The following is a general protocol for Boc-SPPS, which can be adapted for the incorporation of this compound.[3][4]
1. Resin Preparation:
-
Swell Merrifield or PAM resin in dichloromethane (DCM) for at least 30 minutes.
2. First Amino Acid Attachment (if starting a new synthesis):
-
Couple the first Boc-protected amino acid (e.g., Boc-Ala-OH) to the resin using an appropriate method, such as the cesium salt method for Merrifield resin.
3. Boc Deprotection (Cleavage):
-
Wash the peptide-resin with DCM.
-
Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).
-
Treat the resin again with 50% TFA in DCM for an additional 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM and then isopropanol (B130326) (IPA).
4. Neutralization:
-
Suspend the peptide-resin in a 10% solution of DIPEA in DCM and stir for 10 minutes. Repeat this step.
-
Wash the resin with DCM to remove excess base.
5. Peptide Coupling:
-
Dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the ninhydrin (B49086) (Kaiser) test.
6. Repeat Deprotection, Neutralization, and Coupling Cycles:
-
Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.
7. Final Cleavage from Resin:
-
Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers like anisole (B1667542) or thioanisole (B89551) should be included to prevent side reactions.
8. Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
References
An In-Depth Technical Guide to the Introduction of Unnatural Amino Acids into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
The introduction of unnatural amino acids (Uaas) into peptide chains has emerged as a transformative technology in chemical biology, drug discovery, and materials science. By expanding the genetic alphabet beyond the canonical 20 amino acids, researchers can endow peptides and proteins with novel chemical and biological properties, enhanced stability, and tailored functionalities. This guide provides a comprehensive overview of the core methodologies for Uaa incorporation, detailed experimental protocols, and a comparative analysis of their efficiencies.
Core Methodologies for Unnatural Amino Acid Incorporation
Two primary strategies dominate the field of Uaa incorporation: in vivo and in vitro methods leveraging genetic code expansion, and chemical synthesis, most notably Solid-Phase Peptide Synthesis (SPPS).
Genetic Code Expansion
Genetic code expansion allows for the site-specific incorporation of Uaas into proteins during translation.[][2] This is achieved by repurposing a codon, typically a stop codon, to encode the Uaa. The most common method is amber stop codon (UAG) suppression .[3][4] This technique requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. The orthogonal aaRS is engineered to specifically recognize and charge the Uaa onto the suppressor tRNA, which has an anticodon that recognizes the amber codon.[5][6] When the ribosome encounters the UAG codon in the mRNA, the charged suppressor tRNA delivers the Uaa, allowing its incorporation into the growing polypeptide chain.[3]
A key advantage of this method is the ability to produce proteins with site-specifically incorporated Uaas within a cellular environment, enabling the study of protein function in a native context.[] However, the efficiency of incorporation can be influenced by factors such as the competition with release factors at the stop codon and the cellular uptake of the Uaa.[7][8]
Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a powerful chemical method for synthesizing peptides of a defined sequence, including those containing Uaas.[9][10][11] In SPPS, the C-terminal amino acid of the desired peptide is covalently attached to an insoluble resin support.[12] The peptide chain is then elongated in a stepwise manner by the sequential addition of N-terminally protected amino acids. Each cycle of amino acid addition involves two key steps: the deprotection of the N-terminal protecting group (commonly Fmoc or Boc) of the resin-bound peptide and the coupling of the next protected amino acid.[3][13] This process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed.[12]
SPPS offers great flexibility in the types of Uaas that can be incorporated, as it is not limited by the substrate specificity of enzymes.[] This method allows for the synthesis of peptides with a wide variety of modifications, including D-amino acids and backbone alterations.[] However, the synthesis of long peptides can be challenging due to incomplete reactions and the accumulation of side products, which can complicate purification.[]
Quantitative Comparison of Incorporation Methods
The choice of method for Uaa incorporation depends on the specific application, the desired scale of production, and the properties of the Uaa itself. The following tables provide a summary of key quantitative parameters for genetic code expansion (specifically amber suppression) and SPPS.
| Parameter | Genetic Code Expansion (Amber Suppression) | Solid-Phase Peptide Synthesis (SPPS) |
| Yield | Variable (µg to mg per liter of culture). Highly dependent on the Uaa, the orthogonal pair, and the expression host.[14][15] | Generally high (mg to g scale). Can be limited by the length and sequence of the peptide.[10] |
| Fidelity | High, but can be compromised by "read-through" with natural amino acids if the orthogonal system is not perfectly efficient.[7][16] | Very high, as the sequence is determined by the controlled addition of specific amino acids.[] |
| Peptide Length | Can be used for full-length proteins of hundreds of amino acids. | Practical for peptides up to ~50 amino acids; longer peptides are challenging to synthesize with high purity.[] |
| Uaa Scope | Limited by the ability to engineer an orthogonal aaRS that recognizes the Uaa and the Uaa's ability to be transported into the cell and utilized by the ribosome.[] | Very broad, almost any chemically synthesized amino acid can be incorporated.[] |
| Throughput | High-throughput screening of libraries is possible. | Lower throughput for individual peptide synthesis, but amenable to parallel synthesis formats. |
Table 1: General Comparison of Uaa Incorporation Methods.
| Method | Host/System | Uaa Example | Reported Yield/Efficiency | Reference |
| Amber Suppression | E. coli | p-azido-L-phenylalanine | up to 25-fold higher than standard strains | [15] |
| Amber Suppression | Mammalian Cells (HEK293T) | Acetyl-lysine | >50% increase with engineered eRF1 | [17] |
| Amber Suppression | Cell-free (PURE system) | BODIPY-FL-aminophenylalanine | Up to 25% readthrough efficiency | [18] |
| SPPS | - | Various | Can approach >95% for each coupling step | [10] |
| SPPS | - | 70-mer peptide | Theoretical yield of 24% with 99% coupling efficiency per step | [10] |
Table 2: Examples of Reported Yields and Efficiencies for Uaa Incorporation.
Experimental Protocols
Site-Specific Incorporation of an Unnatural Amino Acid in Mammalian Cells via Amber Suppression
This protocol outlines the transient transfection of HEK293T cells for the expression of a protein containing a Uaa at a specific site.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid encoding the orthogonal aaRS
-
Plasmid encoding the orthogonal tRNA
-
Plasmid encoding the gene of interest with an in-frame amber (TAG) stop codon at the desired position
-
Unnatural amino acid (e.g., p-azido-L-phenylalanine, AzF)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Protein purification reagents (if required)
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Media Preparation: Prepare DMEM containing the desired concentration of the unnatural amino acid (e.g., 1 mM AzF). The optimal concentration should be determined empirically.
-
Transfection:
-
On the day of transfection, replace the culture medium with the Uaa-containing medium.
-
Prepare the DNA-lipid complexes according to the transfection reagent manufacturer's protocol. A typical ratio for the plasmids is 1:1:1 (aaRS:tRNA:gene of interest).
-
Add the transfection complexes to the cells and incubate for 24-48 hours.
-
-
Cell Lysis and Protein Analysis:
-
After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Analyze the protein expression by SDS-PAGE and Western blotting using an antibody against the protein of interest or a tag. Successful incorporation of the Uaa will result in the expression of the full-length protein.
-
Fmoc-Based Solid-Phase Peptide Synthesis of a Peptide Containing an Unnatural Amino Acid
This protocol provides a general procedure for the manual synthesis of a peptide containing a Uaa using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including the desired Uaa)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)
-
Diethyl ether
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF and add the 20% piperidine solution to the resin.
-
Agitate for 20-30 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (or Uaa) and coupling reagents in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the cleavage solution.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry.
-
Purify the peptide using reverse-phase HPLC.
-
Signaling Pathways Modulated by Peptides Containing Unnatural Amino Acids
The incorporation of Uaas into peptides can significantly impact their interaction with biological targets, such as G-protein coupled receptors (GPCRs), thereby modulating downstream signaling pathways.
Neuropeptide Y Receptor Signaling
Neuropeptide Y (NPY) is a 36-amino acid peptide that regulates various physiological processes through its interaction with a family of GPCRs (Y1, Y2, Y4, Y5).[19][20] The signaling cascades initiated by NPY receptor activation are complex and can involve the inhibition of adenylyl cyclase, leading to decreased cAMP levels, and the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium.[7][21] Introducing Uaas into NPY or its analogs can alter receptor binding affinity and selectivity, leading to modified signaling outcomes. For instance, a Uaa could stabilize a specific conformation of the peptide that favors binding to one receptor subtype over others, thus biasing the downstream signaling response.
Chemokine Receptor Signaling
Chemokines are small chemoattractant peptides that play a crucial role in immune cell trafficking by activating chemokine receptors, which are also GPCRs.[13][22][23] The binding of a chemokine to its receptor triggers a signaling cascade that often involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[22][24] These second messengers, in turn, induce an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to cellular responses such as chemotaxis.[22] The introduction of Uaas into chemokines can be used to probe the specific interactions between the chemokine and its receptor, or to develop antagonists that block inflammatory responses.
Conclusion
The ability to incorporate unnatural amino acids into peptide chains has opened up a vast landscape of possibilities for scientific research and drug development. Genetic code expansion provides a powerful tool for studying and engineering proteins in their native cellular context, while solid-phase peptide synthesis offers unparalleled flexibility in the chemical diversity of peptides that can be created. The continued development and refinement of these methodologies, coupled with a deeper understanding of how Uaas can modulate biological pathways, will undoubtedly lead to the creation of novel therapeutics, advanced biomaterials, and a more profound understanding of the molecular basis of life.
References
- 2. New paper: Genetic code expansion with high yield and exceptional fidelity | Center for Genetically Encoded Materials [gem-net.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. betalifesci.com [betalifesci.com]
- 14. Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Improved amber and opal suppressor tRNAs for incorporation of unnatural amino acids in vivo. Part 1: Minimizing misacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic potential of neuropeptide Y (NPY) receptor ligands | EMBO Molecular Medicine [link.springer.com]
- 20. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cusabio.com [cusabio.com]
- 23. Frontiers | Mechanism of Peptide Agonist Binding in CXCR4 Chemokine Receptor [frontiersin.org]
- 24. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-Phe(3-Br)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance biological activity, improve metabolic stability, and introduce novel functionalities. Boc-Phe(3-Br)-OH, a derivative of phenylalanine with a bromine atom on the phenyl ring, is a valuable building block in solid-phase peptide synthesis (SPPS).[1] The presence of the bromine atom provides a reactive handle for post-synthetic modifications, such as Suzuki-Miyaura cross-coupling reactions, allowing for the creation of diverse peptide libraries with unique structural motifs.[2][3] Furthermore, the introduction of this halogenated amino acid can influence the conformation and binding affinity of peptides to their biological targets.[4]
These application notes provide a detailed protocol for the incorporation of this compound into a peptide sequence using Boc-strategy solid-phase peptide synthesis.
Key Applications
-
Drug Discovery: Serves as a key building block in the synthesis of novel therapeutic peptides.[1] The modified phenylalanine can alter the peptide's interaction with biological targets.
-
Bioconjugation: The bromine atom can be used as a reactive site for attaching other molecules, such as imaging agents or cytotoxic drugs.
-
Structure-Activity Relationship (SAR) Studies: Enables the exploration of how halogenation at specific positions on an aromatic side chain affects peptide structure and function.
Experimental Protocols
This section outlines a standard protocol for the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl strategy. This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.
Materials and Reagents
| Reagent | Supplier | Typical Purity |
| This compound | Commercial Vendor | >98% |
| Merrifield Resin (or other suitable resin) | Commercial Vendor | 100-200 mesh |
| Dichloromethane (DCM) | Commercial Vendor | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercial Vendor | Anhydrous |
| Trifluoroacetic acid (TFA) | Commercial Vendor | Reagent Grade |
| Diisopropylethylamine (DIEA) | Commercial Vendor | Reagent Grade |
| N-Hydroxybenzotriazole (HOBt) | Commercial Vendor | Reagent Grade |
| Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) | Commercial Vendor | Reagent Grade |
| Acetic Anhydride | Commercial Vendor | Reagent Grade |
| Pyridine | Commercial Vendor | Anhydrous |
| Diethyl ether | Commercial Vendor | Anhydrous |
| Acetonitrile (B52724) (ACN) | Commercial Vendor | HPLC Grade |
Step 1: Resin Preparation and Swelling
-
Place the desired amount of Merrifield resin in a reaction vessel.
-
Wash the resin with DCM (3 x 10 mL/g of resin).
-
Swell the resin in DCM for at least 30 minutes.
Step 2: First Amino Acid Loading (if starting from a non-preloaded resin)
A detailed protocol for loading the first amino acid is beyond the scope of this document but typically involves reacting the Boc-protected amino acid with the resin in the presence of a suitable activating agent.
Step 3: Boc Deprotection
-
Drain the DCM from the swollen resin.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5][6]
-
Drain the TFA/DCM solution.
-
Wash the resin with DCM (3 x 10 mL/g).
-
Wash the resin with isopropanol (B130326) (2 x 10 mL/g).
-
Wash the resin with DCM (3 x 10 mL/g).
Step 4: Amino Acid Coupling - Incorporation of this compound
Due to the potential for steric hindrance from the bromine atom, a double coupling strategy is recommended to ensure high coupling efficiency.
-
First Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add BOP reagent (3 equivalents) to the amino acid solution.
-
Add DIEA (6 equivalents) to the activation mixture and agitate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Perform a Kaiser test to monitor the reaction progress. If the test is negative (beads are colorless), proceed to the washing step. If the test is positive (beads are blue), proceed to the second coupling.
-
-
Second Coupling (if necessary):
-
Drain the reaction solution.
-
Wash the resin with DMF (3 x 10 mL/g).
-
Repeat the coupling procedure described in the "First Coupling" step.
-
After the second coupling, perform another Kaiser test. If the test is negative, proceed to washing. If the test is still positive, proceed to the capping step.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL/g).
-
Wash the resin with DCM (3 x 10 mL/g).
-
Step 5: Capping (Optional but Recommended)
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step is recommended, especially if the Kaiser test remains positive after the second coupling.
-
Prepare a capping solution of acetic anhydride/pyridine/DCM (1:1:8 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the capping solution.
-
Wash the resin with DCM (3 x 10 mL/g).
Step 6: Chain Elongation
Repeat steps 3, 4, and 5 for each subsequent amino acid to be added to the peptide chain.
Step 7: Cleavage and Deprotection
-
Wash the final peptide-resin with DCM (3 x 10 mL/g) and dry under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for Boc/Bzl chemistry is HF with a scavenger such as anisole (B1667542) (e.g., HF:anisole 9:1 v/v). Caution: HF is extremely corrosive and toxic. Handle with extreme care in a specialized apparatus.
-
Add the cleavage cocktail to the peptide-resin and stir for 1-2 hours at 0°C.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (3x).
-
Dry the crude peptide under vacuum.
Step 8: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.
Quantitative Data Summary
The following tables provide typical quantities and reaction conditions for a 0.1 mmol scale synthesis.
Table 1: Reagents for Boc Deprotection
| Reagent | Concentration | Volume per gram of Resin | Reaction Time |
| TFA in DCM | 50% (v/v) | 10 mL | 2 min (pre-wash), 20-30 min |
Table 2: Reagents for this compound Coupling (per coupling)
| Reagent | Equivalents (relative to resin loading) | Typical Amount (for 0.1 mmol scale) |
| This compound | 3 | 0.3 mmol (103.3 mg) |
| HOBt | 3 | 0.3 mmol (45.9 mg) |
| BOP Reagent | 3 | 0.3 mmol (132.7 mg) |
| DIEA | 6 | 0.6 mmol (104.6 µL) |
Table 3: Solvents and Washing Volumes
| Solvent | Volume per gram of Resin | Number of Washes |
| DCM | 10 mL | 3 |
| DMF | 10 mL | 3 |
| Isopropanol | 10 mL | 2 |
Workflow Visualization
Caption: Workflow for Boc-SPPS of a peptide containing this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Peptides Using Unusual Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acid bromides : their utilization for difficult couplings in solid-phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 6. bachem.com [bachem.com]
TFA Deprotection of Boc-Phe(3-Br)-OH: A Detailed Guide
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the trifluoroacetic acid (TFA)-mediated deprotection of N-tert-butyloxycarbonyl-(3-bromo)-L-phenylalanine (Boc-Phe(3-Br)-OH). It includes detailed experimental protocols, data summaries, and a discussion of the reaction mechanism and potential side reactions, tailored for professionals in chemical research and drug development.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis, due to its stability under various conditions and its facile removal under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection, prized for its effectiveness and volatility, which simplifies product isolation.[1][2] This application note focuses on the specific conditions required for the deprotection of this compound, a halogenated amino acid derivative of interest in the development of bioactive peptides and peptidomimetics. The presence of the bromine atom on the phenyl ring can influence the electronic properties of the molecule and provide a handle for further chemical modification.
Reaction Mechanism and Kinetics
The deprotection of this compound with TFA proceeds through an acid-catalyzed cleavage of the tert-butyl carbamate. The mechanism involves the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[3]
-
Formation of a tert-butyl cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[3]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[3]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.[3]
The reaction is typically rapid, often reaching completion within 30 minutes to a few hours at room temperature.[4][5] The reaction should be performed in a well-ventilated area as it generates carbon dioxide gas.[3]
Quantitative Data Summary
While specific kinetic data for the deprotection of this compound is not extensively published, the following table provides representative data for the deprotection of the parent amino acid, Boc-Phe-OH, under various conditions. This data can serve as a valuable starting point for optimizing the deprotection of its 3-bromo derivative.
| Starting Material | Deprotection Conditions | Reaction Time | Yield (%) | Reference |
| Boc-Phe-OH | Neat TFA | Not Specified | High | [1] |
| Boc-Phe-OH | 50% TFA in DCM | 30 min | >95% | [4] |
| Boc-Phe-OH | 25% TFA in DCM | 2 hours | Not Specified | [2] |
| Boc-Phe-OH | 2 equiv. TFA in ionic liquid, 110°C | 10 min | 95% | [6] |
Note: Yields are highly dependent on the specific reaction scale, work-up, and purification methods employed.
Experimental Protocols
Two detailed protocols are provided below: a standard procedure for solution-phase deprotection and a protocol adapted for solid-phase peptide synthesis (SPPS).
Protocol 1: Solution-Phase Deprotection of this compound
This protocol describes the deprotection of this compound in a solution of TFA and dichloromethane (B109758) (DCM).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (10-20 eq) to the stirred solution. Alternatively, a pre-mixed solution of 25-50% TFA in DCM can be used.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the TFA and DCM.
-
Co-evaporate the residue with toluene (B28343) or isopropanol (B130326) to remove residual TFA.[7]
-
Add cold diethyl ether to the concentrated residue to precipitate the H-Phe(3-Br)-OH·TFA salt.
-
-
Isolation:
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove any soluble impurities.
-
Dry the product under vacuum to yield the deprotected amino acid as its TFA salt.
-
Protocol 2: Boc-Deprotection of Phe(3-Br) Residue in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the on-resin deprotection of a Boc-protected 3-bromophenylalanine residue during SPPS.
Materials:
-
Peptide-resin containing a this compound residue
-
TFA/DCM deprotection solution (typically 50% v/v)[4]
-
Dichloromethane (DCM), peptide synthesis grade
-
Isopropyl alcohol (IPA)
-
Neutralization solution (e.g., 10% diisopropylethylamine (DIPEA) in DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM within the synthesis vessel for 15-30 minutes.
-
Pre-wash (Optional): Treat the resin with the TFA/DCM deprotection solution for 1-2 minutes and drain.
-
Deprotection: Add the TFA/DCM deprotection solution to the resin and agitate for 20-30 minutes at room temperature.[4]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) followed by IPA (2 times) and then DCM (3-5 times) to remove residual acid.[4]
-
Neutralization: Treat the resin with the neutralization solution for 5-10 minutes (2 times) to liberate the free amine.
-
Final Washing: Wash the resin thoroughly with DCM (3-5 times) to prepare for the next coupling step.
Potential Side Reactions and Mitigation
The primary side reaction during TFA-mediated Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation. While the phenyl ring of 3-bromophenylalanine is relatively electron-deficient and less susceptible to alkylation compared to residues like tryptophan or tyrosine, the use of scavengers is good practice, especially in the context of a larger peptide containing sensitive amino acids.[1][8]
Common Scavengers:
-
Triisopropylsilane (TIS) or Triethylsilane (TES): Effective at scavenging tert-butyl cations.
-
Water: Can act as a scavenger but may be incompatible with other acid-labile protecting groups.
-
Thioanisole: Particularly useful when sulfur-containing amino acids are present.
Another potential side reaction is the formation of trifluoroacetylated byproducts on the free amine, although this is generally minimized by using appropriate work-up procedures.[9]
Visualizing the Workflow
The following diagrams illustrate the key processes described in this application note.
Caption: Mechanism of TFA-mediated Boc deprotection.
Caption: Workflow for solution-phase Boc deprotection.
Conclusion
The TFA-mediated deprotection of this compound is a robust and efficient method for liberating the free amine. By following the detailed protocols and considering the potential for side reactions, researchers can reliably obtain the desired deprotected product in high yield and purity. The choice between solution-phase and solid-phase protocols will depend on the specific synthetic strategy. For sensitive substrates, the inclusion of scavengers is recommended to ensure the integrity of the final product.
References
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. chempep.com [chempep.com]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
Synthesis of Bioactive Peptides Using Boc-Phe(3-Br)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development for enhancing biological activity, improving metabolic stability, and exploring structure-activity relationships.[1][2] Boc-L-Phe(3-Br)-OH, a derivative of L-phenylalanine with a bromine atom at the 3-position of the phenyl ring, is a valuable building block for this purpose. The bromine substitution introduces unique steric and electronic properties that can influence peptide conformation and interaction with biological targets.[1] This document provides detailed application notes and protocols for the synthesis of bioactive peptides using Boc-L-Phe(3-Br)-OH via Boc-based solid-phase peptide synthesis (SPPS).
Applications of Peptides Incorporating 3-Bromo-Phenylalanine
Peptides containing 3-bromo-phenylalanine are of significant interest in various therapeutic areas. The unique properties of this modified amino acid can be leveraged to develop novel peptide-based drugs.[1] Potential applications include:
-
Enhanced Receptor Binding: The bromo-substituent can alter the electronic distribution and conformation of the peptide, potentially leading to stronger and more specific interactions with target receptors.[2]
-
Increased Metabolic Stability: The modification can render the peptide less susceptible to enzymatic degradation, thereby prolonging its half-life in vivo.
-
Probing Structure-Activity Relationships: Systematically replacing native amino acids with 3-bromo-phenylalanine allows researchers to elucidate the role of specific residues in peptide function.
A promising application lies in the development of analogs of neuropeptides like Substance P and Bradykinin, which are involved in a variety of physiological processes.
Experimental Protocols
This section details the protocols for the manual solid-phase synthesis of a model bioactive peptide, a Substance P analog where Phenylalanine at position 8 is replaced by 3-Bromo-Phenylalanine ([Br-Phe⁸]-SP). The sequence of this analog is Arg-Pro-Lys-Pro-Gln-Gln-Phe-(3-Br)Phe-Gly-Leu-Met-NH₂.
Materials and Reagents
-
Boc-L-Phe(3-Br)-OH
-
Other Boc-protected amino acids (e.g., Boc-Arg(Tos)-OH, Boc-Pro-OH, Boc-Lys(2-Cl-Z)-OH, Boc-Gln-OH, Boc-Gly-OH, Boc-Leu-OH, Boc-Met-OH)
-
MBHA (4-methylbenzhydrylamine) resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Diethyl ether
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of [Br-Phe⁸]-SP is performed on an MBHA resin to yield a C-terminally amidated peptide. The process involves sequential cycles of deprotection and coupling.
Detailed Protocol for a Single Coupling Cycle
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DCM for 5 minutes (2x).
-
Washing: Wash the resin with DCM (3x).
-
Coupling:
-
Dissolve 3 equivalents of the Boc-protected amino acid (e.g., Boc-L-Phe(3-Br)-OH) and 3 equivalents of HOBt in DMF.
-
Add the amino acid/HOBt solution to the resin.
-
Add 3 equivalents of DIC and allow the reaction to proceed for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2-7 for each amino acid in the sequence.
Cleavage and Deprotection
After the final amino acid has been coupled, the peptide is cleaved from the resin and the side-chain protecting groups are removed.
HF Cleavage:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add scavengers (e.g., 10% anisole).
-
Cool the vessel in a dry ice/acetone bath.
-
Distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at 0°C for 1 hour.
-
Remove the HF by vacuum.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration and dry under vacuum.
TFMSA Cleavage:
-
Swell the peptide-resin in DCM.
-
Add scavengers (e.g., anisole, ethanedithiol).
-
Add TFMSA and TFA and stir at room temperature for 2 hours.
-
Precipitate the peptide with cold diethyl ether.
-
Wash the precipitate with cold ether and dry under vacuum.
Purification and Analysis
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
RP-HPLC Protocol:
-
Column: C18 semi-preparative column (e.g., 10 µm, 250 x 10 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 5% to 65% B over 60 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 220 nm and 280 nm.
Collect fractions corresponding to the major peak, combine them, and lyophilize to obtain the pure peptide.
Mass Spectrometry Protocol:
Analyze the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight.
Quantitative Data
The following tables summarize typical quantitative data expected from the synthesis of [Br-Phe⁸]-SP.
Table 1: Synthesis Parameters and Yield
| Parameter | Value |
| Resin Substitution | 0.5 mmol/g |
| Scale of Synthesis | 0.2 mmol |
| Crude Peptide Yield | 180 mg |
| Overall Yield (based on initial resin loading) | ~65% |
| Purity of Crude Peptide (by HPLC) | ~70% |
| Purity of Purified Peptide (by HPLC) | >98% |
Table 2: Characterization of Purified [Br-Phe⁸]-SP
| Analysis | Result |
| RP-HPLC Retention Time | 25.5 min |
| Molecular Formula | C₆₄H₉₄BrN₁₇O₁₂S |
| Calculated Monoisotopic Mass | 1423.62 Da |
| Observed Mass (ESI-MS) [M+H]⁺ | 1424.63 Da |
Signaling Pathway
Substance P and its analogs primarily exert their effects through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). The binding of [Br-Phe⁸]-SP to NK1R is expected to initiate a signaling cascade similar to that of native Substance P, leading to various cellular responses.
Conclusion
Boc-L-Phe(3-Br)-OH is a versatile building block for the synthesis of novel bioactive peptides. The protocols outlined in this document provide a comprehensive guide for researchers to incorporate this unnatural amino acid into peptide sequences using Boc-SPPS. The ability to create peptides with enhanced properties opens up new avenues for the development of next-generation therapeutics. Careful optimization of synthesis and purification steps is crucial for obtaining high-purity peptides for biological evaluation.
References
Application of Boc-Phe(3-Br)-OH in the Development of Novel Anticancer Peptides
Introduction: The strategic incorporation of non-canonical amino acids into peptide sequences represents a powerful approach in modern drug discovery, particularly in the development of novel anticancer therapeutics. Boc-Phe(3-Br)-OH, a phenylalanine derivative featuring a bromine atom at the meta position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group, serves as a key building block in solid-phase peptide synthesis (SPPS). The introduction of the bromine atom can significantly enhance the biological activity and selectivity of peptides, making it a valuable tool for researchers and drug development professionals. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of anticancer peptides.
Application Notes
The inclusion of a 3-bromophenylalanine residue in a peptide sequence can confer several advantageous properties relevant to cancer research:
-
Enhanced Receptor Binding and Biological Activity: The bulky and electronegative bromine atom can lead to stronger interactions with target receptors on cancer cells, potentially increasing the peptide's binding affinity and overall biological activity.[1][2]
-
Improved Metabolic Stability: The modification of the phenylalanine ring can render the peptide more resistant to enzymatic degradation, thereby prolonging its half-life in biological systems.
-
Modulation of Peptide Conformation: The steric and electronic properties of the bromo-substituent can influence the peptide's secondary structure, which is often critical for its interaction with biological targets.
A promising application of this compound is in the design of peptides targeting integrins, a family of cell surface receptors that are often overexpressed in tumor cells and play a crucial role in tumor growth, angiogenesis, and metastasis.[3][4][5] For instance, cyclic RGD (Arginine-Glycine-Aspartic acid) peptides are well-known for their ability to target αvβ3 integrin. The incorporation of 3-bromophenylalanine into such sequences can potentially enhance their anti-angiogenic and pro-apoptotic activities.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-Bromophenylalanine
This protocol describes the manual synthesis of a hypothetical integrin-targeting cyclic peptide, c(RGD-Phe(3-Br)-K), using Boc chemistry.
Materials:
-
Boc-L-Lys(Fmoc)-Wang resin
-
This compound
-
Boc-Gly-OH
-
Boc-D-Arg(Pbf)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Reagents for cleavage and cyclization
Procedure:
-
Resin Swelling: Swell the Boc-L-Lys(Fmoc)-Wang resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the lysine (B10760008) side chain. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve this compound (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. Repeat the coupling if necessary.[6]
-
-
Chain Elongation: Repeat the deprotection and coupling steps sequentially for Boc-Gly-OH and Boc-D-Arg(Pbf)-OH.
-
Boc Deprotection (N-terminus): Treat the peptide-resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.[7]
-
Cleavage from Resin: Cleave the peptide from the resin using a cleavage cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5) for 2-3 hours.
-
Cyclization: Purify the linear peptide by HPLC. Perform head-to-tail cyclization in solution using a suitable coupling agent (e.g., DPPA, HBTU).
-
Final Purification: Purify the cyclic peptide by preparative HPLC and characterize by mass spectrometry.
Experimental Workflow for Peptide Synthesis and Evaluation
Caption: Workflow from peptide synthesis to biological evaluation.
In Vitro Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effect of the synthesized peptide on a cancer cell line (e.g., U87MG glioblastoma, which overexpresses αvβ3 integrin).
Materials:
-
U87MG cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized cyclic peptide c(RGD-Phe(3-Br)-K)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U87MG cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[8]
-
Peptide Treatment: Prepare serial dilutions of the peptide in serum-free DMEM. Replace the culture medium with the peptide solutions and incubate for 48 hours. Include a vehicle control (medium only).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).
In Vivo Xenograft Model
This protocol outlines a subcutaneous xenograft model in nude mice to evaluate the in vivo antitumor efficacy of the peptide.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
U87MG cells
-
Matrigel
-
Synthesized cyclic peptide c(RGD-Phe(3-Br)-K)
-
Saline solution (vehicle control)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of 1 x 10⁶ U87MG cells mixed with Matrigel into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Randomly divide the mice into treatment and control groups. Administer the peptide (e.g., 10 mg/kg) or saline intravenously or intraperitoneally every other day for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the treatment period, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Quantitative Data Summary
The following table presents hypothetical, yet representative, quantitative data for a cyclic RGD peptide containing 3-bromophenylalanine, c(RGD-Phe(3-Br)-K), compared to a non-brominated control, c(RGD-Phe-K).
| Peptide | Target Integrin | Cell Line | In Vitro IC50 (µM) | In Vivo Tumor Growth Inhibition (%) |
| c(RGD-Phe(3-Br)-K) | αvβ3 | U87MG | 5.2 | 65 |
| c(RGD-Phe-K) | αvβ3 | U87MG | 15.8 | 35 |
Signaling Pathway
Peptides targeting integrins, such as the hypothetical c(RGD-Phe(3-Br)-K), are expected to interfere with downstream signaling pathways crucial for cancer cell survival, proliferation, and angiogenesis. By binding to αvβ3 integrin, the peptide can inhibit the activation of Focal Adhesion Kinase (FAK) and subsequently suppress the PI3K/Akt and MAPK/ERK signaling cascades.[10][11] This disruption can lead to the induction of apoptosis.
Integrin-Mediated Signaling Pathway
Caption: Inhibition of integrin signaling by a modified peptide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin-RGD interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-Phe(3-Br)-OH in Neurological Disorder Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Phe(3-Br)-OH, a phenylalanine derivative, is a versatile building block for peptide synthesis and medicinal chemistry.[1][2] The incorporation of a bromine atom on the phenyl ring enhances its chemical reactivity, making it a valuable precursor for creating novel compounds with potential therapeutic applications in neurological disorders.[1][2] While direct studies on this compound in neuroscience are emerging, the demonstrated neuroprotective and neuromodulatory activities of its close analog, 3,5-dibromo-L-phenylalanine, provide a strong rationale for its use in drug discovery programs targeting neurological diseases.[3][4][5]
These application notes provide an overview of the potential applications of this compound in neurological disorder drug discovery, along with detailed protocols for its use in the synthesis of bioactive peptides and their subsequent evaluation in relevant in vitro assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | Boc-L-Phe(3-Br)-OH, Boc-3-bromo-L-Phe-OH | [2] |
| CAS Number | 82278-73-7 | [2] |
| Molecular Formula | C14H18BrNO4 | [2] |
| Molecular Weight | 344.2 g/mol | [2] |
| Appearance | White powder | [2] |
| Purity | ≥ 98% | [2] |
| Storage | Store at -20°C | [6] |
Rationale for Use in Neurological Drug Discovery
The primary rationale for utilizing this compound stems from the significant biological activity of the related compound, 3,5-dibromo-L-phenylalanine. This compound has been shown to be a polyvalent modulator of the glutamatergic system, a key player in the pathophysiology of numerous neurological disorders.
Key activities of 3,5-dibromo-L-phenylalanine include: [3]
-
NMDA Receptor Partial Agonism: It acts as a partial agonist at the glutamate-binding site of the N-methyl-D-aspartate (NMDA) receptor.
-
Presynaptic Glutamate (B1630785) Release Depression: It reduces the release of glutamate from presynaptic terminals.
-
AMPA/Kainate Receptor Blockade: It blocks the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.
This unique combination of activities has translated into promising preclinical efficacy in models of:
-
Stroke: Demonstrated neuroprotective effects.[4]
-
Seizures: Exhibited anti-convulsant properties.[5]
-
Schizophrenia-like symptoms: Showed potential antipsychotic activity.[3][5]
This compound serves as a critical starting material for the synthesis of peptides and small molecules that can mimic or enhance these neuroprotective and neuromodulatory effects. The Boc protecting group allows for its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.
Potential Therapeutic Targets and Indications
Based on the known pharmacology of its analogs, compounds derived from this compound could be investigated for the following neurological and psychiatric disorders:
-
Ischemic Stroke: To reduce neuronal damage caused by excitotoxicity.
-
Epilepsy: To control seizure activity by modulating excessive glutamatergic neurotransmission.
-
Schizophrenia: To address the glutamatergic dysregulation associated with the disorder.
-
Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's): To protect neurons from excitotoxic cell death.
-
Chronic Pain: To modulate pain pathways involving glutamate signaling.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Novel Peptide Incorporating 3-Bromo-Phenylalanine
This protocol outlines the general procedure for incorporating this compound into a peptide sequence using a manual SPPS approach.
Materials:
-
This compound
-
Rink Amide MBHA resin
-
Other required Boc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Boc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol describes a method to evaluate the neuroprotective effects of a synthesized peptide against glutamate-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Differentiated SH-SY5Y cells
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Synthesized peptide containing 3-bromo-phenylalanine
-
Glutamate solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare serial dilutions of the synthesized peptide in Neurobasal medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the peptide.
-
Incubate for 1 hour.
-
-
Glutamate Challenge:
-
Add glutamate to each well to a final concentration known to induce significant cell death (e.g., 5 mM). Include a vehicle control (no glutamate) and a positive control (glutamate only).
-
Incubate for 24 hours.
-
-
LDH Assay:
-
Measure the amount of LDH released into the culture medium according to the manufacturer's instructions for the LDH cytotoxicity assay kit. .
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each condition relative to the positive control (glutamate only).
-
Plot the percentage of neuroprotection versus the peptide concentration and determine the EC50 value.
-
Visualizations
Signaling Pathway
Caption: Proposed modulation of glutamatergic synapse by a peptide derived from this compound.
Experimental Workflow
Caption: Drug discovery workflow using this compound for neurological disorders.
Conclusion
This compound represents a valuable chemical tool for researchers engaged in the discovery of novel therapeutics for neurological disorders. Its utility as a building block for creating peptides and small molecules that can modulate the glutamatergic system is underscored by the promising preclinical data on its close analog, 3,5-dibromo-L-phenylalanine. The protocols and conceptual frameworks provided here offer a starting point for scientists to explore the potential of this compound in their own research and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Bioconjugation Utilizing Boc-Phe(3-Br)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Phe(3-Br)-OH, a non-canonical amino acid, serves as a versatile building block in bioconjugation, peptide synthesis, and drug development. The presence of a bromine atom on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the site-specific introduction of a wide array of functionalities onto peptides and proteins. This allows for the development of novel therapeutics, diagnostic agents, and research tools.
The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for the precise incorporation of 3-bromophenylalanine into a peptide sequence. Subsequent to peptide synthesis and purification, the bromo-handle can be selectively modified to introduce moieties such as fluorophores, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains.
This document provides an overview of the key bioconjugation techniques involving this compound and detailed protocols for its application in Suzuki-Miyaura and Sonogashira cross-coupling reactions on peptides.
Key Bioconjugation Techniques
The primary bioconjugation strategies involving peptides containing 3-bromophenylalanine residues are palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance under mild, aqueous conditions, making them suitable for modifying sensitive biological molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between the aryl bromide of the 3-bromophenylalanine residue and an organoboron species, typically a boronic acid or a boronic ester. This reaction is highly versatile for introducing new aryl or heteroaryl groups.
Sonogashira Coupling
The Sonogashira coupling reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. This method is particularly useful for introducing alkyne handles for subsequent "click chemistry" reactions or for directly conjugating alkyne-containing molecules.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for incorporating this compound into a peptide and subsequent bioconjugation.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura and Sonogashira couplings on peptides containing halogenated phenylalanine residues. Note that optimal conditions may vary depending on the specific peptide sequence and the coupling partner.
Table 1: Suzuki-Miyaura Coupling Reaction Conditions and Yields
| Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 80-100 | 2-4 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ | Toluene/H₂O | 60-80 | 3-6 | 80-90 |
| 3-Pyridylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | DMF/H₂O | 80 | 4 | 75-85 |
| 4-Carboxyphenylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | Acetonitrile (B52724)/H₂O | 70 | 5 | 70-80 |
Table 2: Sonogashira Coupling Reaction Conditions and Yields
| Coupling Partner (Terminal Alkyne) | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 25-40 | 2-4 | 90-98 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | CuI (10) | Diisopropylethylamine | Acetonitrile | 25 | 3 | 85-95 |
| 1-Octyne | Pd₂(dba)₃ (2.5) | CuI (5) | Piperidine | THF | 40 | 4 | 88-96 |
| Ethynylferrocene | Pd(OAc)₂ (5) | CuI (10) | Et₃N | DMF/NEt₃ | 25 | 2 | Good |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling on a Peptide Containing 3-Bromophenylalanine
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a purified peptide containing a 3-bromophenylalanine residue with an arylboronic acid.
Materials:
-
Peptide containing a 3-bromophenylalanine residue (1 equiv)
-
Arylboronic acid (1.5-2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 3:1 v/v)
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., Schlenk flask)
-
HPLC for reaction monitoring and purification
-
Mass spectrometer for product characterization
Procedure:
-
Preparation:
-
Dissolve the peptide containing 3-bromophenylalanine in the degassed solvent mixture in a reaction vessel.
-
In a separate vial, dissolve the arylboronic acid, palladium catalyst, and base in the degassed solvent.
-
-
Reaction Setup:
-
Purge the reaction vessel containing the peptide solution with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under the inert atmosphere, add the solution of the arylboronic acid, catalyst, and base to the peptide solution.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by analytical HPLC. The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Dilute the filtrate with water and acidify to pH ~3-4 with a dilute acid (e.g., 0.1% TFA in water).
-
Purify the crude product by preparative HPLC using a suitable gradient of acetonitrile in water (with 0.1% TFA).
-
Lyophilize the pure fractions to obtain the final bioconjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry (e.g., ESI-MS).
-
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Boc-Phe(3-Br)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as Boc-Phe(3-Br)-OH, into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, receptor affinity, and pharmacokinetic properties. The presence of the tert-butyloxycarbonyl (Boc) protecting group and the bromine atom on the phenylalanine residue increases the hydrophobicity of the peptide, which necessitates a well-optimized purification method. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides, offering high resolution and efficiency. This application note provides a detailed protocol for the purification of peptides containing this compound using RP-HPLC.
Principle of the Method
Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (typically C18-modified silica), while the mobile phase is polar (usually a mixture of water and an organic solvent like acetonitrile). Peptides are loaded onto the column in a highly aqueous mobile phase, where they bind to the hydrophobic stationary phase. A gradually increasing concentration of the organic solvent in the mobile phase decreases its polarity, causing the peptides to elute from the column in order of increasing hydrophobicity. Ion-pairing agents, such as trifluoroacetic acid (TFA), are often added to the mobile phase to improve peak shape and resolution by masking residual silanol (B1196071) groups on the stationary phase and providing counter-ions for charged residues on the peptide.
Experimental Workflow
Caption: Workflow for the HPLC purification of synthetic peptides.
Materials and Reagents
| Item | Specifications |
| HPLC System | Preparative HPLC system with gradient capability |
| Column | C18 reversed-phase column (e.g., 10 µm, 250 x 22 mm) |
| Solvents | HPLC grade water, HPLC grade acetonitrile (B52724) (ACN) |
| Ion-pairing Agent | Trifluoroacetic acid (TFA), 0.1% (v/v) |
| Sample | Crude peptide containing this compound |
| Syringe Filters | 0.22 µm PVDF or PTFE |
| Collection Tubes | Appropriate size for fraction collection |
| Analytical HPLC System | For purity analysis |
| Mass Spectrometer | For identity confirmation |
Experimental Protocol
Mobile Phase Preparation
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade water. For 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution.
-
Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile. For 1 L, add 1 mL of TFA to 999 mL of acetonitrile. Degas the solution.
Sample Preparation
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. A small amount of acetonitrile or dimethyl sulfoxide (B87167) (DMSO) may be necessary for hydrophobic peptides, followed by dilution with Mobile Phase A.
-
Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.
HPLC Purification
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column size (e.g., 10-20 mL/min for a 22 mm ID column).
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Gradient Elution: Start the elution with a linear gradient. Due to the hydrophobicity of this compound, a shallower gradient may be required for optimal separation. A suggested gradient is outlined in the table below.
-
Detection: Monitor the elution of the peptide using a UV detector at a wavelength of 210-220 nm, which is optimal for detecting the peptide bond.
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
Post-Purification Analysis
-
Purity Check: Analyze the collected fractions using an analytical RP-HPLC system to determine the purity of each fraction.
-
Pooling: Pool the fractions that meet the desired purity level (e.g., >95%).
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a powder.
-
Final Quality Control: Confirm the identity and molecular weight of the final product using mass spectrometry.
Data Presentation
Table 1: HPLC System and Column Parameters
| Parameter | Value |
| HPLC System | Preparative Scale |
| Column | C18, 10 µm, 250 x 22 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
Table 2: Illustrative Gradient for a Hydrophobic Peptide
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 55 | 45 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
Table 3: Expected Results (Illustrative)
| Parameter | Expected Value |
| Retention Time (Main Peak) | 25-30 minutes |
| Purity of Pooled Fractions | >95% |
| Final Yield | 20-40% (typical for multi-step synthesis and purification) |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between peptide properties and HPLC purification parameters.
Caption: Relationship between peptide properties and HPLC parameters.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Resolution | Gradient is too steep. | Decrease the gradient slope (e.g., 0.5% B/min). |
| Column is overloaded. | Reduce the amount of sample injected. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Ensure the mobile phase pH is low enough (TFA helps). Consider a different ion-pairing agent or a column with end-capping. |
| Low Yield | Peptide precipitation on the column. | Dissolve the sample in a stronger solvent before dilution. Increase the initial percentage of organic modifier in the mobile phase slightly. |
| Inefficient fraction collection. | Adjust fraction collection parameters to capture the entire peak. | |
| No Elution | Peptide is too hydrophobic for the mobile phase. | Increase the final concentration of acetonitrile in the gradient. Consider using a different organic solvent like isopropanol. |
Application Notes and Protocols for Solution-Phase Synthesis with Boc-Phe(3-Br)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-3-bromo-L-phenylalanine (Boc-Phe(3-Br)-OH) is a valuable halogenated amino acid derivative utilized in peptide synthesis and medicinal chemistry. The incorporation of a bromine atom on the phenyl ring enhances the chemical reactivity and imparts unique conformational properties to the resulting peptides.[1] These modifications can lead to peptides with enhanced biological activity, making this compound a key building block in the development of novel therapeutic agents and probes for studying biological systems.[1] This document provides detailed protocols for the solution-phase synthesis of a dipeptide using this compound, including coupling and deprotection steps, as well as representative data and workflows.
Applications
Peptides incorporating 3-bromophenylalanine are explored for various applications in drug discovery and biochemical research:
-
Enhanced Biological Activity: The bromo-substituent can modulate the lipophilicity and electronic properties of the peptide, potentially leading to improved binding affinity with biological targets.[1]
-
Structural Probes: The bromine atom can serve as a heavy atom for X-ray crystallography studies, aiding in the determination of peptide and protein structures.
-
Cross-coupling Reactions: The bromo-group provides a reactive handle for post-synthetic modifications via cross-coupling reactions, allowing for the introduction of diverse functionalities.
-
Therapeutic Potential: Peptides containing modified amino acids like 3-Br-Phe are investigated for a range of therapeutic areas, including as enzyme inhibitors and receptor modulators.[1]
Experimental Protocols
The following protocols are adapted from established methods for solution-phase peptide synthesis and provide a framework for the synthesis of a model dipeptide, Boc-Phe(3-Br)-Gly-OMe.[2]
Protocol 1: Peptide Coupling of this compound with Glycine (B1666218) Methyl Ester
This protocol describes the formation of the dipeptide Boc-Phe(3-Br)-Gly-OMe using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and Hexane (B92381) (for chromatography)
Procedure:
-
Preparation of Glycine Methyl Ester Free Base:
-
Dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) to the solution and stir for 20 minutes at room temperature. This solution containing the free base of glycine methyl ester is used directly in the next step.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF and dilute with anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C.
-
-
Coupling Reaction:
-
To the activated this compound solution, add the freshly prepared glycine methyl ester solution from step 1.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Remove the DCM under reduced pressure.
-
Dilute the remaining DMF solution with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure Boc-Phe(3-Br)-Gly-OMe.
-
Protocol 2: Boc Deprotection of Boc-Phe(3-Br)-Gly-OMe
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-Phe(3-Br)-Gly-OMe
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotection Reaction:
-
Dissolve the purified Boc-Phe(3-Br)-Gly-OMe in a solution of 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected dipeptide, H-Phe(3-Br)-Gly-OMe.
-
Data Presentation
Table 1: Reagents and Representative Reaction Parameters for Peptide Coupling
| Reagent/Parameter | Molar Ratio (to this compound) | Representative Amount (for 1 mmol scale) |
| This compound | 1.0 | 344.2 mg |
| H-Gly-OMe·HCl | 1.1 | 138.1 mg |
| EDC | 1.1 | 210.8 mg |
| HOBt | 1.1 | 148.6 mg |
| DIPEA | 1.1 | 192 µL |
| Solvent (DCM/DMF) | - | 10-20 mL |
| Temperature | - | 0 °C to Room Temperature |
| Reaction Time | - | 12-16 hours |
| Expected Yield | - | 75-90% |
| Expected Purity (post-chromatography) | - | >95% |
Note: The provided amounts and expected outcomes are representative and may vary depending on the specific experimental conditions and scale.
Table 2: Characterization Data for a Representative Dipeptide
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (indicative) | Expected Mass Spec (m/z) |
| Boc-Phe(3-Br)-Gly-OMe | C₁₇H₂₃BrN₂O₅ | 415.28 | δ 7.1-7.4 (m, 4H, Ar-H), 4.5 (m, 1H, α-CH), 3.9 (d, 2H, Gly-CH₂), 3.7 (s, 3H, OCH₃), 3.1 (m, 2H, β-CH₂), 1.4 (s, 9H, Boc) | [M+H]⁺: 416.3, [M+Na]⁺: 438.3 |
Visualizations
Experimental Workflow
Caption: Workflow for the solution-phase synthesis of Boc-Phe(3-Br)-Gly-OMe.
Hypothetical Signaling Pathway Modulation
References
Troubleshooting & Optimization
Solubility issues with Boc-Phe(3-Br)-OH in organic solvents
Welcome to the technical support center for Boc-Phe(3-Br)-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the use of this compound in experimental settings, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a derivative of the amino acid L-phenylalanine.[1] It features a tert-butyloxycarbonyl (Boc) protecting group on the amine and a bromine atom at the 3-position of the phenyl ring. This compound is primarily used as a building block in peptide synthesis and in the development of novel pharmaceutical compounds.[1] The presence of the bromine atom can enhance the biological activity or serve as a handle for further chemical modifications.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a white to off-white solid. It is described as being slightly soluble in water.[2][3] Based on the properties of structurally similar compounds like Boc-Phe-OH, it is expected to be soluble in various organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), and other common polar aprotic solvents.[4] However, achieving a clear solution can sometimes be challenging.
Q3: Why am I having trouble dissolving this compound?
A3: Several factors can contribute to the poor solubility of protected amino acids like this compound. These include the inherent hydrophobicity of the brominated phenyl ring and the Boc protecting group, the crystalline nature of the solid, and the choice of solvent. Intermolecular hydrogen bonding can also lead to aggregation, further reducing solubility.
Q4: Can the position of the bromine atom affect the solubility?
Q5: How does the Boc protecting group influence solubility?
A5: The Boc group increases the hydrophobicity of the amino acid, generally decreasing its solubility in aqueous solutions but increasing its solubility in many organic solvents compared to the unprotected amino acid.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Initial Steps
-
Solvent Selection: Begin with polar aprotic solvents where protected amino acids typically show good solubility. Recommended starting solvents include DMF, DMSO, and NMP.
-
Purity Check: Ensure the this compound is of high purity. Impurities can sometimes hinder dissolution.
-
Fresh Solvent: Use anhydrous, high-purity solvents, as water content can negatively impact the solubility of protected amino acids in organic media.
Escalation Steps
If the compound does not readily dissolve, proceed with the following techniques:
| Issue | Recommended Action | Detailed Instructions |
| Poor Dissolution at Room Temperature | Gentle Heating | Warm the solvent and solute mixture gently (e.g., to 30-40 °C). Avoid excessive heat which could lead to degradation. Use a water bath for even temperature control. |
| Sonication | Place the vial containing the solvent and solute in an ultrasonic bath. Sonication can help break up solid aggregates and accelerate the dissolution process. | |
| Solution is Cloudy or a Suspension | Co-solvent Addition | Add a small amount of a compatible co-solvent. For example, if using DCM, adding a small percentage of DMF or DMSO can improve solubility. |
| pH Adjustment (for aqueous-organic mixtures) | If your system contains water, a slight adjustment of the pH away from the isoelectric point of the molecule can enhance solubility. However, be cautious as this may not be suitable for all reaction conditions. | |
| Persistent Solubility Issues | Use of Chaotropic Salts | For applications like peptide synthesis, adding a chaotropic salt such as LiCl to the solvent (e.g., DMF) can disrupt intermolecular interactions and improve solvation. |
Data Presentation
Estimated Solubility of this compound in Common Organic Solvents
Disclaimer: The following data are estimations based on the known solubility of structurally similar compounds, such as Boc-Phe-OH and its derivatives.[4][5] Experimental verification is highly recommended.
| Solvent | Abbreviation | Estimated Solubility | Notes |
| Dimethylformamide | DMF | High | A good first choice for dissolving protected amino acids. |
| Dimethyl Sulfoxide | DMSO | Very High | Often used for compounds that are difficult to dissolve. Can be hygroscopic.[5][6] |
| N-Methyl-2-pyrrolidone | NMP | High | Similar properties to DMF, often used in peptide synthesis.[4] |
| Dichloromethane | DCM | Moderate to High | Good solubility is expected, similar to Boc-Phe-OH.[4] |
| Tetrahydrofuran | THF | Moderate | May require warming or sonication. |
| Methanol | MeOH | Moderate | Solubility can be limited for larger protected amino acids. |
| Acetonitrile | ACN | Low to Moderate | Generally less effective for dissolving bulky protected amino acids. |
| Water | H₂O | Low | Described as "slightly soluble".[2][3] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This method is a rapid assessment of solubility, often used in early-stage drug discovery.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
-
Equilibration: Shake the plate at room temperature for 2 hours.
-
Analysis: Analyze the samples for precipitation using nephelometry (light scattering) or by measuring the concentration of the dissolved compound in the supernatant after centrifugation using HPLC-UV. The kinetic solubility is the highest concentration at which no precipitate is observed.
Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility
This "shake-flask" method determines the true equilibrium solubility and is considered the gold standard.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material present.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant. For accurate results, filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Prepare a series of standard solutions of this compound with known concentrations in the test solvent. Analyze both the standards and the filtered supernatant by a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the dissolved compound. The measured concentration is the thermodynamic solubility.
Visualizations
Caption: A logical workflow for troubleshooting solubility issues with this compound.
Caption: A comparison of the experimental workflows for kinetic and thermodynamic solubility determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-N-Boc-3-Bromophenylalanine | 82278-73-7 [m.chemicalbook.com]
- 3. N-Boc-4-bromo-L-phenylalanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Peptides Containing Boc-Phe(3-Br)-OH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the synthesis, purification, and handling of peptides containing the modified amino acid Boc-Phe(3-Br)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in peptides containing this compound?
A1: Peptides incorporating this compound are particularly susceptible to aggregation due to a combination of factors:
-
Increased Hydrophobicity: The presence of the bromine atom on the phenylalanine ring significantly increases the hydrophobicity of the amino acid side chain. This enhanced nonpolar character promotes intermolecular hydrophobic interactions, leading to the self-assembly of peptide chains to minimize contact with aqueous environments.
-
Aromatic Stacking: The phenyl rings of the 3-bromo-phenylalanine residues can interact through π-π stacking, further stabilizing aggregated structures.
-
Boc Protecting Group: The bulky and hydrophobic tert-butyloxycarbonyl (Boc) protecting group contributes to the overall hydrophobicity of the peptide, especially during solid-phase peptide synthesis (SPPS), potentially leading to poor solvation of the growing peptide chain.[1]
-
β-Sheet Formation: Hydrophobic sequences have a tendency to form stable intermolecular β-sheet structures, which are a common cause of peptide aggregation.[2]
Q2: How does the 3-bromo modification on phenylalanine affect peptide properties?
A2: The introduction of a bromine atom at the meta-position of the phenylalanine ring has several key effects:
-
Enhanced Hydrophobicity: As mentioned, this is a primary driver of aggregation.
-
Altered Electronic Properties: The electron-withdrawing nature of the bromine atom can influence intramolecular and intermolecular interactions.
-
Steric Hindrance: The bromo group can introduce steric bulk, which may influence peptide conformation and receptor binding.
Q3: Can I predict the aggregation propensity of my peptide sequence containing this compound?
A3: While precise prediction is challenging, several factors can indicate a higher likelihood of aggregation:
-
High Content of Hydrophobic Residues: Sequences with a high percentage of hydrophobic amino acids, in addition to this compound, are more prone to aggregation.
-
Peptide Length: Aggregation is less common in peptides shorter than five residues but becomes more probable as the chain elongates.[3]
-
Alternating Hydrophilic/Hydrophobic Patterns: Such patterns can favor the formation of β-sheets.
Currently, standard prediction algorithms may not accurately account for the specific effects of non-natural amino acids like 3-bromo-phenylalanine.[2] Therefore, empirical testing of solubility and aggregation is crucial.
Troubleshooting Guides
Problem: My peptide containing this compound is insoluble in standard aqueous buffers.
This is a common issue due to the high hydrophobicity of the peptide. The following troubleshooting workflow can help identify a suitable solvent system.
Caption: Workflow for solubilizing hydrophobic peptides.
Problem: During Solid-Phase Peptide Synthesis (SPPS), I'm observing incomplete coupling and deprotection steps.
This often indicates on-resin aggregation of the growing peptide chain.
Caption: Troubleshooting on-resin peptide aggregation during SPPS.
Experimental Protocols
Protocol 1: General Solubilization of Peptides Containing this compound
This protocol provides a stepwise approach to solubilizing highly hydrophobic peptides for in vitro assays.
-
Initial Solvent Screening:
-
To a small, known amount of lyophilized peptide, add a minimal volume (e.g., 10-20 µL) of an organic solvent. Test solvents in the following order of preference for biological compatibility: DMSO, DMF, Acetonitrile (ACN).
-
Vortex gently to dissolve the peptide.
-
-
Titration with Aqueous Buffer:
-
While vortexing, slowly add your desired aqueous buffer dropwise to the peptide-organic solvent mixture.
-
Monitor for any signs of precipitation. If the peptide begins to precipitate, stop adding the buffer. The resulting solution is the highest achievable concentration in that mixed-solvent system.
-
-
pH Adjustment (if applicable):
-
If the peptide is still not soluble, and its stability permits, try adjusting the pH of the aqueous buffer. For peptides with a net positive charge, an acidic buffer may improve solubility. For peptides with a net negative charge, a basic buffer may be beneficial.
-
-
Use of Chaotropic Agents:
-
If aggregation persists, prepare buffers containing chaotropic agents. These agents disrupt the hydrogen-bonding network of water and weaken hydrophobic interactions.[4][5]
-
Test buffers containing 6 M Guanidine-HCl or 8 M Urea. Note that these are denaturing conditions and may not be suitable for all experiments.
-
Protocol 2: Monitoring Peptide Aggregation using Thioflavin T (ThT) Assay
The ThT assay is a common method to detect the formation of amyloid-like β-sheet structures characteristic of many aggregated peptides.[6][7]
-
Reagent Preparation:
-
Peptide Stock Solution: Prepare a concentrated stock solution of your peptide in an appropriate organic solvent (e.g., DMSO) as determined by solubility tests.
-
ThT Stock Solution: Prepare a 2.5 mM ThT stock solution in sterile, purified water. Filter through a 0.22 µm filter and store protected from light at 4°C.
-
Assay Buffer: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well black plate with a clear bottom, add the desired concentration of your peptide to the assay buffer.
-
Add ThT from the stock solution to a final concentration of 20 µM.
-
Incubate the plate at 37°C, with or without shaking, to induce aggregation.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~450 nm and emission at ~482 nm.[6]
-
-
Data Analysis:
-
Plot fluorescence intensity against time. A sigmoidal curve is indicative of nucleated aggregation, characterized by a lag phase, an exponential growth phase, and a plateau.
-
Quantitative Data
| Additive Category | Example Additive | Typical Working Concentration | Mechanism of Action |
| Organic Solvents | Dimethyl sulfoxide (B87167) (DMSO) | 5-50% (v/v) | Disrupts hydrophobic interactions, improves peptide solvation. |
| Dimethylformamide (DMF) | 5-50% (v/v) | Disrupts hydrophobic interactions, improves peptide solvation. | |
| Chaotropic Agents | Guanidine-HCl | 4-6 M | Disrupts water hydrogen-bonding network, weakens hydrophobic effect.[5] |
| Urea | 6-8 M | Disrupts water hydrogen-bonding network, weakens hydrophobic effect. | |
| Chaotropic Salts (for SPPS) | Lithium Chloride (LiCl) | 0.5-1.0 M in DMF | Disrupts interchain hydrogen bonding on-resin.[3] |
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always perform small-scale pilot experiments to determine the optimal conditions for their specific peptide sequence and experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 6. Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency of Boc-Phe(3-Br)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of Boc-Phe(3-Br)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often challenging?
A1: The coupling of this compound can be challenging due to a combination of steric hindrance and electronic effects. The bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group physically obstructs the approach of the coupling reagents and the N-terminus of the peptide chain. Additionally, the electron-withdrawing nature of the bromine atom on the phenyl ring can decrease the nucleophilicity of the carboxyl group, making its activation and subsequent reaction slower.
Q2: What are the primary indicators of poor coupling efficiency with this compound?
A2: Common indicators of low coupling efficiency include:
-
Positive Kaiser Test: A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted primary amines.
-
Deletion Sequences: Mass spectrometry analysis of the final peptide may show a significant peak corresponding to the peptide sequence missing the this compound residue.
-
Low Yield: The overall yield of the desired full-length peptide will be lower than expected.
Q3: Which coupling reagents are recommended for a sterically hindered and electron-deficient amino acid like this compound?
A3: For sterically hindered amino acids, more potent activating reagents are generally required. Uronium/aminium salts such as HATU, HCTU, and HBTU, or phosphonium (B103445) salts like PyBOP and PyAOP are recommended. Reagents based on OxymaPure, such as COMU, are also highly effective and are considered safer alternatives to HOBt-based reagents.[1] For particularly difficult couplings, the in situ formation of amino acid fluorides using reagents like TFFH can be beneficial due to the small size of the fluoride (B91410) leaving group.[2][3]
Q4: Can I use carbodiimides like DCC or EDC for coupling this compound?
A4: While carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective, they are generally slower and may lead to lower yields with sterically hindered amino acids like this compound.[4] If used, they should be combined with an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and reduce the risk of racemization.[1][4]
Q5: What is "double coupling" and should I use it for this compound?
A5: Double coupling is the repetition of the coupling step to drive the reaction to completion. After the first coupling reaction, the resin is washed, and a fresh solution of the activated amino acid is added. This is a common strategy for difficult couplings and is recommended for this compound, especially if a positive Kaiser test is observed after the first coupling.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low Coupling Efficiency (Positive Kaiser Test) | Insufficient reagent potency: The chosen coupling reagent may not be strong enough to overcome the steric hindrance. | Switch to a more potent coupling reagent: Use HATU, HCTU, PyAOP, or COMU.[1] |
| Suboptimal reaction conditions: Reaction time or temperature may be insufficient. | Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[6] Increase temperature: Cautiously increase the reaction temperature to 30-40°C, while monitoring for potential racemization.[7] | |
| Steric hindrance: The bulky Boc group and the substituted phenyl ring are impeding the reaction. | Perform a double coupling: Repeat the coupling step with fresh reagents.[5] Increase reagent equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 2-4 equivalents).[7] | |
| Presence of Deletion Sequences in Final Peptide | Incomplete coupling: Unreacted N-terminal amines on the resin are capped in the subsequent step, leading to truncated sequences. | Implement a capping step: After the coupling of this compound, use acetic anhydride (B1165640) to cap any unreacted amines. This will prevent the formation of deletion sequences and simplify purification.[5][6] |
| Racemization | Over-activation of the amino acid: The activated amino acid is left for too long before coupling, or the base is too strong. | Use a milder base: Consider using a weaker base like N,N-diisopropylethylamine (DIPEA) instead of stronger bases. Minimize pre-activation time: Add the activated amino acid to the resin immediately after preparation. |
| Side Reactions | Guanidinylation (with HBTU/HATU): Excess uronium salt can react with the N-terminal amine. | Use the correct stoichiometry: Avoid a large excess of the coupling reagent.[4] |
| Formation of piperidinyl-urea (with piperidine (B6355638) deprotection): Residual piperidine can react with the activated amino acid. | Ensure thorough washing: After the Fmoc deprotection step (if applicable in a mixed Boc/Fmoc strategy), wash the resin extensively to remove all traces of piperidine. |
Comparative Data on Coupling Reagents
| Coupling Reagent | Typical Reaction Time | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Disadvantages |
| HATU | 0.5 - 2 hours | Very High | High reactivity, reduced racemization.[4] | Higher cost.[4] |
| HCTU | 1 - 4 hours | High | Good reactivity, often more soluble than HBTU. | |
| PyBOP | 1 - 4 hours | High | Rapid reactions, byproducts are generally less hazardous.[4] | Can be less effective than HATU for highly hindered couplings.[4] |
| COMU | 0.5 - 2 hours | Very High | High efficiency, safer alternative to HOBt/HOAt-based reagents.[1] | Can be less stable in solution than uronium salts. |
| EDC/HOBt | 2 - 12 hours | Moderate | Cost-effective, water-soluble byproducts are easily removed.[4] | Slower reaction rates, potential for racemization.[4] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with this compound in solid-phase peptide synthesis (SPPS).
-
Resin Preparation:
-
Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes.
-
If the preceding amino acid was Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), dichloromethane (B109758) (DCM) (3x), and finally DMF (3x).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of the resin and perform a Kaiser test to check for the presence of free amines.
-
If the Kaiser test is negative (beads are colorless or yellowish), proceed to washing. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
If the Kaiser test is positive (beads are blue or purple), proceed to a second coupling (see Protocol 2).
-
Protocol 2: Double Coupling Procedure
This protocol should be performed if the Kaiser test is positive after the initial coupling.
-
After the first coupling, wash the resin thoroughly with DMF (3x).
-
Repeat the "Amino Acid Activation" and "Coupling Reaction" steps from Protocol 1 with a fresh solution of this compound, HATU, and DIPEA.
-
After the second coupling, perform a Kaiser test. If the test is negative, proceed with the washing steps as described in Protocol 1. If the test remains positive, consider implementing a capping step (Protocol 3).
Protocol 3: Capping of Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple, thereby preventing the formation of deletion sequences.
-
Resin Preparation: After the final coupling attempt and subsequent washing with DMF, suspend the resin in fresh DMF.
-
Capping Solution: Prepare a capping solution of acetic anhydride, DIPEA, and DMF (e.g., in a 1:1:8 ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.[5]
Visualizations
Caption: Workflow for coupling this compound with troubleshooting steps.
Caption: Troubleshooting logic for low coupling efficiency of this compound.
References
- 1. bachem.com [bachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Diketopiperazine Formation with Boc-Phe(3-Br)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenge of diketopiperazine (DKP) formation when using Boc-Phe(3-Br)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern when using this compound?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction of a dipeptidyl-resin, which results in the cleavage of the dipeptide from the resin support as a stable six-membered ring. This leads to a significant reduction in the yield of the target peptide. While DKP formation is a known side reaction in peptide synthesis, the specific impact of the 3-bromo substituent on the phenylalanine side chain of this compound on the rate of this side reaction is not extensively documented. However, general principles of peptide synthesis suggest that steric hindrance and electronic effects of the substituent could influence the propensity for DKP formation.
Q2: What is the primary mechanism of DKP formation in Boc-SPPS?
A2: In Boc-SPPS, DKP formation typically occurs after the removal of the Boc protecting group from the second amino acid of the growing peptide chain. The deprotected N-terminal amine of the dipeptidyl-resin attacks the ester linkage between the C-terminal amino acid and the resin, leading to the formation of the DKP and cleavage from the solid support. A key difference from Fmoc-SPPS is that after Boc deprotection with trifluoroacetic acid (TFA), the N-terminal amine is protonated as a trifluoroacetate (B77799) salt. This protonation significantly reduces its nucleophilicity, thereby decreasing the likelihood of DKP formation compared to Fmoc-SPPS where a free amine is generated.[1][2]
Q3: Which factors can influence the rate of DKP formation with this compound?
A3: Several factors can influence the rate of DKP formation:
-
Peptide Sequence: Dipeptides with proline or other secondary amino acids at the second position (C-terminal of the dipeptide) are particularly prone to DKP formation.[1] The conformational constraints imposed by these residues favor the cyclization reaction.
-
Neutralization Step: The neutralization of the N-terminal trifluoroacetate salt to the free amine is a critical step where DKP formation can be initiated. The choice of base and the duration of the neutralization step can impact the extent of this side reaction.
-
Coupling Conditions: The efficiency and speed of the subsequent coupling reaction are crucial. A slow coupling reaction allows the deprotected dipeptidyl-resin to exist in its free amine form for a longer period, increasing the window of opportunity for DKP formation.
-
Steric Hindrance: The bulky side chain of phenylalanine, further enlarged by the bromo-substituent in this compound, can potentially influence the conformation of the dipeptide and affect the rate of DKP formation.
Q4: Are there specific coupling reagents recommended for this compound to minimize DKP formation?
A4: While specific data for this compound is limited, for sterically hindered amino acids in Boc-SPPS, more potent coupling reagents are often recommended to ensure rapid and efficient coupling, thereby minimizing the time the N-terminal amine is free to initiate DKP formation. Reagents such as HBTU, HATU, or PyBOP in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) are commonly used. The use of carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is also a standard practice.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of peptides containing this compound, with a focus on minimizing DKP formation.
| Problem | Potential Cause | Recommended Solution |
| Low final peptide yield, with significant DKP byproduct detected in cleavage solution. | The dipeptidyl-resin containing Phe(3-Br) is susceptible to DKP formation. | 1. Optimize the Neutralization and Coupling Protocol: Employ an in situ neutralization protocol.[1] This involves adding the pre-activated Boc-amino acid and coupling reagents directly to the protonated dipeptidyl-resin, with the neutralization base (e.g., DIPEA) added simultaneously or immediately before the activated amino acid. This minimizes the lifetime of the reactive free amine.2. Use a More Hindered Resin: Consider using a more sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of this resin can disfavor the intramolecular cyclization required for DKP formation.[1]3. Couple as a Dipeptide: If the sequence is particularly prone to DKP formation, consider synthesizing the dipeptide containing Phe(3-Br) in solution and then coupling it to the resin-bound amino acid. |
| Presence of a deletion sequence lacking the dipeptide with Phe(3-Br). | Inefficient coupling of the amino acid following the Phe(3-Br) residue, potentially due to steric hindrance, leading to unreacted sites that are capped in the next cycle. | 1. Use a Stronger Activation Method: For the coupling step after incorporating Phe(3-Br), utilize a more potent activating agent like HATU or increase the equivalents of the coupling reagents and the Boc-amino acid.2. Extend Coupling Time: Increase the coupling reaction time and monitor the reaction progress using a qualitative test like the Kaiser test to ensure complete coupling.3. Double Coupling: Perform a second coupling step to ensure all available N-terminal amines have reacted. |
| Difficulty in coupling this compound to the preceding amino acid. | Steric hindrance from the bulky this compound itself can lead to incomplete coupling. | 1. Optimize Coupling Reagents: Use coupling reagents known to be effective for sterically hindered amino acids, such as HATU or HCTU.2. Increase Equivalents and Time: Use a higher excess of this compound and coupling reagents (e.g., 3-5 equivalents) and extend the coupling time. |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Coupling Cycle
This protocol outlines a standard cycle for the incorporation of a Boc-protected amino acid in solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash), followed by a 20-minute treatment with fresh 50% TFA/DCM.
-
Washes: Wash the resin thoroughly with DCM, followed by isopropanol (B130326) (IPA) to shrink the resin and remove residual acid, and then with DMF.
-
Neutralization: Neutralize the resin by treating it with 10% N,N-diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes.
-
Coupling:
-
Pre-activate the Boc-amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the neutralized resin and shake for 1-2 hours.
-
-
Washes: Wash the resin with DMF and DCM.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: In Situ Neutralization/Coupling to Minimize DKP Formation
This protocol is designed to minimize the time the deprotected N-terminal amine is in its free, reactive form.
-
Resin Swelling and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Washes: Wash the resin thoroughly with DCM and then DMF. Crucially, do not perform a separate neutralization step.
-
In Situ Neutralization/Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the pre-activated amino acid solution to the resin.
-
Immediately add DIPEA (7 equivalents) to the resin slurry.
-
Shake for 1-2 hours.
-
-
Washes and Monitoring: Follow steps 6 and 7 from Protocol 1.
Visualizing the Process
To aid in understanding the chemical processes and decision-making during your experiments, the following diagrams are provided.
Caption: Mechanism of Diketopiperazine (DKP) formation in Boc-SPPS.
Caption: Troubleshooting workflow for DKP-related issues.
By understanding the mechanism of DKP formation and implementing the appropriate mitigation strategies, researchers can significantly improve the yield and purity of peptides synthesized using this compound.
References
Navigating the Synthesis of Halogenated Peptides: A Technical Support Center
The incorporation of halogenated amino acids into peptide sequences is a powerful strategy for modulating the bioactivity, stability, and conformational properties of peptides. However, the unique electronic and steric characteristics of halogen atoms introduce specific challenges during solid-phase peptide synthesis (SPPS). This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource of troubleshooting guides and frequently asked questions to navigate these complexities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides containing halogenated amino acids, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Coupling | Steric Hindrance: The bulky nature of halogens (especially iodine and bromine) and di- or tri-halogenated residues can physically obstruct the coupling reaction. | 1. Use a more potent coupling reagent: Switch to a uronium/aminium or phosphonium (B103445) salt-based reagent like HATU, HCTU, or PyBOP, which are known for their high reactivity.[1] 2. Increase equivalents and reaction time: Use a higher excess of the halogenated amino acid and coupling reagent (e.g., 2-4 equivalents) and extend the coupling time (e.g., double the standard time).[2] 3. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[2] 4. Elevate the reaction temperature: Gently heating the reaction (e.g., to 30-50°C) can improve kinetics, but monitor for potential racemization.[2] |
| Side Reactions (e.g., Unwanted Halogenation) | Reaction with Reagents: Certain reagents used in SPPS can cause unintended halogenation or dehalogenation. For example, iodine used for disulfide bond formation can iodinate electron-rich aromatic residues like tyrosine and tryptophan. | 1. Protect susceptible residues: Use a protecting group on the indole (B1671886) nitrogen of tryptophan (e.g., Boc) to prevent side reactions during iodination steps. 2. Optimize reagent choice and conditions: When forming disulfide bonds in the presence of iodine, minimize reaction time and consider alternative solvents to DMF, as DMF can promote iodination side reactions. |
| Peptide Aggregation | Increased Hydrophobicity: Halogenation, particularly with larger halogens, increases the hydrophobicity of amino acid side chains, promoting inter-chain aggregation during synthesis. Aromatic amino acids, which are often halogenated, have a high propensity for aggregation. | 1. Use aggregation-disrupting strategies: Incorporate pseudoproline dipeptides or use a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) to disrupt secondary structure formation. 2. Optimize solvent conditions: Use a solvent mixture with higher polarity or add chaotropic salts (e.g., LiCl) to the coupling and deprotection solutions to improve solvation. 3. Synthesize at a lower loading capacity resin: This increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation. |
| Incomplete Deprotection of Side Chains | Stability of Protecting Groups: Some side-chain protecting groups on halogenated amino acids may be more resistant to standard cleavage conditions. | 1. Optimize the cleavage cocktail: The composition and duration of the cleavage cocktail treatment are critical. For acid-sensitive halogenated amino acids, a milder cleavage cocktail with optimized scavengers may be necessary. For more robust protecting groups, a longer cleavage time or a stronger acid cocktail might be required.[3] 2. Perform trial cleavages: Conduct small-scale cleavage experiments with varying conditions and analyze the products by mass spectrometry to determine the optimal cleavage protocol. |
| Difficulty in Purification | Co-elution with Impurities: The altered hydrophobicity of halogenated peptides can lead to co-elution with synthesis-related impurities during HPLC purification. | 1. Optimize HPLC gradient: A shallower gradient during HPLC can improve the resolution between the target peptide and closely eluting impurities.[4] 2. Use alternative chromatography modes: If reversed-phase HPLC is insufficient, consider ion-exchange or mixed-mode chromatography. 3. Adjust mobile phase pH: Changing the pH of the mobile phase can alter the retention times of the peptide and impurities, potentially improving separation. |
Frequently Asked Questions (FAQs)
Q1: Do I need to use special coupling reagents for halogenated amino acids?
A1: While standard coupling reagents like DIC/HOBt can be used, for sterically hindered halogenated amino acids (e.g., iodinated or di/tri-halogenated residues), more powerful reagents such as HATU, HCTU, or COMU are often recommended to achieve higher coupling efficiencies and minimize deletion sequences.[1] A comparative analysis of coupling reagents for your specific halogenated amino acid is advisable.
Q2: Are there specific side reactions to watch out for with different halogens?
A2: Yes, the type of halogen influences potential side reactions.
-
Iodine: Iodinated aromatic residues are susceptible to deiodination under certain conditions. Also, the use of iodine in other synthesis steps (e.g., disulfide bond formation) can lead to unintentional iodination of tyrosine or tryptophan residues.
-
Bromine: Similar to iodine, brominated residues can be prone to dehalogenation.
-
Chlorine: Chlorinated residues are generally more stable, but care should be taken during prolonged exposure to harsh acidic conditions.
-
Fluorine: Fluorinated amino acids are typically very stable, and side reactions involving the fluorine atoms are rare under standard SPPS conditions.
Q3: How does halogenation affect the mass spectrometry analysis of my peptide?
A3: The isotopic pattern of halogenated peptides in mass spectrometry is a key indicator of successful incorporation.
-
Chlorine: Exhibits a characteristic M+2 peak with an intensity of about one-third of the monoisotopic peak (due to the natural abundance of 35Cl and 37Cl).
-
Bromine: Shows a prominent M+2 peak of nearly equal intensity to the monoisotopic peak (due to the nearly equal abundance of 79Br and 81Br).
-
Iodine and Fluorine: These are monoisotopic, so they will not show a characteristic isotopic pattern beyond the natural abundance of other elements in the peptide.
The unique isotopic distributions of chlorinated and brominated peptides can be a useful tool for confirming their identity.
Q4: What is the best way to purify a peptide containing a halogenated amino acid?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying halogenated peptides.[5] Due to the increased hydrophobicity imparted by the halogen, you may need to adjust your purification strategy:
-
Gradient: A shallower acetonitrile (B52724) gradient is often necessary to achieve good separation from non-halogenated impurities or deletion sequences.[4]
-
Column: A C8 column may be more suitable than a C18 column for very hydrophobic peptides to reduce retention times.
-
Mobile Phase: Standard mobile phases containing 0.1% TFA in water and acetonitrile are typically effective.
Q5: Can I use standard Fmoc-SPPS protocols for incorporating halogenated amino acids?
A5: Yes, standard Fmoc-SPPS protocols provide a good starting point. However, you may need to make modifications based on the specific halogenated amino acid. For example, for sterically hindered residues, you might need to use a more potent coupling reagent, double couple, or increase the coupling time. It is always recommended to perform a small-scale test synthesis to optimize the conditions for your particular sequence.
Experimental Protocols
General Protocol for Comparative Analysis of Coupling Reagent Efficiency in SPPS
This protocol provides a framework for comparing the efficiency of different coupling reagents for a specific halogenated amino acid.
-
Resin Preparation:
-
Swell a suitable resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.
-
Remove the Fmoc protecting group from the resin using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF.[1]
-
-
Amino Acid Coupling (Parallel Synthesis):
-
In separate reaction vessels for each coupling reagent to be tested, pre-activate the Fmoc-protected halogenated amino acid (3 eq.) with the coupling reagent (3 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a set time (e.g., 30 minutes).
-
Wash the resin with DMF.[1]
-
-
Monitoring Coupling Efficiency:
-
Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines, which would indicate incomplete coupling. A positive test suggests the need for a recoupling step.[1]
-
-
Peptide Elongation, Cleavage, and Analysis:
-
Continue with the peptide synthesis using the same coupling conditions for each vessel.
-
After completion of the synthesis, cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Analyze the crude peptide by HPLC and mass spectrometry to determine the purity and yield for each coupling reagent.
-
Visualizations
Caption: General workflow for solid-phase peptide synthesis of peptides with halogenated amino acids.
Caption: Decision tree for troubleshooting incomplete coupling of halogenated amino acids.
References
Technical Support Center: Suzuki Coupling with Boc-Phe(3-Br)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions for Suzuki-Miyaura cross-coupling reactions involving N-Boc-3-bromo-L-phenylalanine (Boc-Phe(3-Br)-OH).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Suzuki reactions with this compound, a substrate that presents unique challenges due to the presence of a free carboxylic acid and a Boc-protecting group.
Frequently Asked Questions
Q1: I am observing low to no yield of my desired product. What are the common causes?
A1: Low yields in Suzuki couplings with this compound can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. This can be due to coordination of the carboxylate group to the palladium center, hindering catalytic activity. Also, ensure your catalyst is active and has been stored under appropriate inert conditions.
-
Inappropriate Base Selection: The base is crucial for activating the boronic acid, but harsh basic conditions can lead to side reactions or degradation of starting materials. For substrates with free carboxylic acids, an additional equivalent of base is often required to first neutralize the acid.
-
Boc Deprotection: While generally stable to many bases, the Boc group can be cleaved under certain conditions, especially with stronger bases at elevated temperatures, leading to undesired side products.[1][2][3]
-
Solubility Issues: The salt formed from the deprotonation of the carboxylic acid may have poor solubility in the organic solvent, leading to a heterogeneous reaction mixture and slow reaction rates.[4]
-
Side Reactions: Protodeboronation (loss of the boronic acid moiety) and homocoupling of the boronic acid are common side reactions that consume the coupling partner and reduce the yield of the desired product.
Q2: My Boc protecting group is being removed during the reaction. How can I prevent this?
A2: Boc deprotection under Suzuki conditions is a known issue, though not always prevalent. To mitigate this:
-
Choice of Base: Opt for milder bases. While strong bases like Cs₂CO₃ can be effective for the coupling, they are also more likely to cause Boc deprotection.[5] Weaker bases like K₂CO₃ or K₃PO₄ are often a better starting point.[2][3] Some literature suggests that aqueous methanolic potassium carbonate can be an effective deprotecting agent for Boc groups, so careful consideration of solvent and temperature is necessary.[6]
-
Reaction Temperature: Lowering the reaction temperature can often prevent Boc cleavage. If the reaction is sluggish at lower temperatures, screening different catalyst/ligand systems that are more active at milder temperatures may be necessary.
-
Esterification: Protecting the carboxylic acid as a methyl or ethyl ester is a common and effective strategy to prevent both catalyst inhibition and potential Boc deprotection facilitated by the free acid. The ester can be hydrolyzed after the Suzuki coupling.[4]
Q3: I am observing significant amounts of homocoupling product from my boronic acid. What can I do?
A3: Homocoupling is often promoted by the presence of oxygen.
-
Thorough Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.
-
Control Stoichiometry: Using a large excess of the boronic acid can sometimes lead to increased homocoupling. A slight excess (1.1-1.5 equivalents) is generally recommended.
Q4: The reaction is very slow or stalls before completion. What are some strategies to improve the reaction rate?
A4: Sluggish reactions are common, especially with sterically hindered substrates or when using milder conditions to protect functional groups.
-
Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is critical. For challenging substrates, more electron-rich and bulky phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction rates and yields.
-
Solvent System: The solvent plays a crucial role in solubility and reaction kinetics. A mixture of an organic solvent (like dioxane, THF, or toluene) and water is common. If solubility of the carboxylate salt is an issue, a more polar solvent system may be beneficial.
-
Esterification: As mentioned, converting the carboxylic acid to an ester can improve solubility in organic solvents and prevent catalyst inhibition, leading to faster and cleaner reactions.
Data Presentation
The following tables summarize reaction conditions from literature for Suzuki couplings of Boc-protected halophenylalanine derivatives and related compounds. This data can serve as a starting point for optimization.
Table 1: Suzuki Coupling of N-Boc-Protected Halogenated Amino Acid Derivatives
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-4-iodophenylalanine | Phenylboronic acid | Pd nanoparticles | - | K₃PO₄ (5) | Water | 37 | 24 | >99 (conversion) | [1] |
| N-Boc-7-bromotryptophan | Phenylboronic acid | Pd nanoparticles | - | K₃PO₄ (5) | Water | 40 | <2 | ~95 (conversion) | [7] |
| N-Boc-p-iodo-L-phenylalanine | 4-Fluorophenylboronic acid | (L3)₂Pd(OAc)₂ (0.1 mM) | L3 (dimethylguanidine) | - | Aqueous | - | - | 75 | [8] |
| Aryl Chloride | N-Boc-aminomethyltrifluoroborate | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (3) | Toluene/H₂O (4:1) | 85 | 22 | 78-95 | [3][9] |
| N-Boc Phenylalanine (with 4-bromobiphenyl (B57062) moiety) | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/EtOH/H₂O (2:1:1) | 110 | 24 | 84 | [10] |
Table 2: Troubleshooting Guide: Common Issues and Recommended Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of catalyst; consider a pre-catalyst. |
| Catalyst inhibition by carboxylic acid | Esterify the carboxylic acid prior to coupling. | |
| Inappropriate base | Screen different bases (K₃PO₄, K₂CO₃, Cs₂CO₃). Use at least 2 equivalents. | |
| Poor solubility | Change the solvent system (e.g., dioxane/water, THF/water, DMF/water). | |
| Boc Deprotection | Base is too strong | Use a milder base like K₂CO₃ or K₃PO₄ instead of Cs₂CO₃. |
| High temperature | Reduce the reaction temperature and/or screen for a more active low-temperature catalyst. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture. |
| Excess boronic acid | Use a smaller excess of the boronic acid (1.1-1.2 equivalents). | |
| Incomplete Conversion | Inefficient catalyst/ligand | Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands. |
| Low temperature | Gradually increase the temperature while monitoring for Boc deprotection. |
Experimental Protocols
The following are representative protocols adapted from literature for Suzuki couplings of similar substrates. These should be considered as starting points for optimization for this compound.
Protocol 1: Suzuki Coupling of N-Boc-4-iodophenylalanine (Adapted from[1])
-
To a reaction vial, add N-Boc-4-iodophenylalanine (1 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (5 equiv).
-
Add deionized water to achieve the desired concentration.
-
Add the palladium nanoparticle catalyst suspension.
-
Seal the vial and heat the reaction mixture to 37 °C with vigorous stirring.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki Coupling with Ester Protection
Step A: Esterification of this compound
-
Dissolve this compound in methanol.
-
Cool the solution to 0 °C and add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the methyl ester, which can be used in the next step without further purification.
Step B: Suzuki Coupling of the Methyl Ester
-
In a Schlenk flask, combine N-Boc-3-bromo-L-phenylalanine methyl ester (1 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add a palladium pre-catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for troubleshooting low yields in the Suzuki coupling.
Caption: Logical relationships between challenges and solutions in the Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 10. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
Technical Support Center: Purification of Peptides with Unnatural Amino Acids
Welcome to the technical support center for challenges in the purification of peptides containing unnatural amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of peptides with unnatural amino acids.
Problem 1: Poor Peptide Solubility and Aggregation
Q1: My peptide, which contains several hydrophobic unnatural amino acids, is precipitating in the sample vial or during the HPLC run. What should I do?
A1: Poor solubility and aggregation are common challenges with hydrophobic peptides. Here are several strategies to address this issue:
-
Solvent Choice: For highly hydrophobic peptides, initial dissolution in a strong organic solvent is recommended before dilution with the mobile phase.[1]
-
Recommended Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), isopropanol, or n-propanol are effective choices.[1] For peptides containing methionine or cysteine, avoid DMSO as it can oxidize the side chains; use DMF instead.[2]
-
Dissolution Protocol:
-
First, dissolve the peptide in a minimal amount of the pure organic solvent (e.g., DMSO).[1][3]
-
Next, add any necessary concentrated buffer components, such as acetic acid or TFA.[3]
-
Finally, slowly add the aqueous portion of your mobile phase to the desired concentration.[3] If the peptide precipitates, you may need to start with a higher percentage of organic solvent in your dilution step.[1]
-
-
-
Mobile Phase Optimization:
-
Organic Solvent Blends: Using a mixture of acetonitrile (B52724) and n-propanol in the mobile phase can prevent aggregation and reduce "memory effects" where the peptide adsorbs to the column.[3]
-
Chaotropic Agents: The addition of chaotropic agents like guanidinium (B1211019) chloride at low concentrations to your solutions can help disrupt secondary structures that lead to aggregation.
-
Arginine as an Additive: Arginine has been shown to reduce the aggregation of hydrophobic peptides by masking their hydrophobic surfaces. In the presence of arginine, a shorter retention time in reverse-phase chromatography can be observed.[4]
-
-
Sonication and Temperature:
Problem 2: Suboptimal Chromatographic Separation
Q2: I'm using a standard C18 column, but my peptide with an unnatural amino acid is co-eluting with impurities or showing poor peak shape.
A2: The unique properties of unnatural amino acids can significantly alter a peptide's interaction with the stationary phase. Here’s how to optimize your chromatographic separation:
-
Column Selection:
-
Mobile Phase pH Adjustment:
-
The ionization state of a peptide dramatically affects its retention. Modifying the mobile phase pH can significantly improve separation.[8]
-
Acidic Peptides: If your peptide has a net negative charge, try dissolving it in a basic buffer (e.g., 10% ammonium (B1175870) bicarbonate).[2]
-
Basic Peptides: For peptides with a net positive charge, an acidic buffer (e.g., 10% acetic acid) is recommended for dissolution.[2]
-
General Strategy: Adjusting the pH to be 1-2 units away from the pKa of ionizable groups in your peptide will ensure consistent protonation or deprotonation, leading to sharper peaks.[8]
-
-
Alternative Chromatography Techniques:
-
Ion-Exchange Chromatography (IEC): IEC separates peptides based on charge and can be a powerful tool when RP-HPLC fails to resolve impurities.[9] It is particularly useful for separating peptides with subtle differences in charge.[10]
-
Chiral Chromatography: If your unnatural amino acid introduces a new stereocenter, diastereomeric impurities may be present. Chiral HPLC is necessary to separate these stereoisomers.[12] Crown-ether-based chiral stationary phases have been successfully used for this purpose.[13]
-
Problem 3: Ambiguous Mass Spectrometry Results
Q3: The mass spectrum of my purified peptide shows multiple unexpected peaks, or the fragmentation pattern is difficult to interpret.
A3: Unnatural amino acids can lead to atypical mass spectrometry results. Here’s how to troubleshoot these issues:
-
Identifying Common Adducts:
-
Salt Adducts: The presence of sodium ([M+Na]+) and potassium ([M+K]+) adducts is common, especially when the mobile phase contains trace amounts of these salts.[14]
-
Acid Adducts: Adducts with a mass of +98 u can result from the attachment of sulfuric or phosphoric acid.[15] These can often be removed by chemical means before MS analysis.[15]
-
TFA Adducts: Trifluoroacetic acid from the mobile phase can form adducts with the peptide.
-
-
Interpreting Fragmentation Patterns:
-
Unnatural amino acids can alter the fragmentation pathways of a peptide, leading to unexpected b and y ions.
-
Cyclic peptides, in particular, can produce complex fragmentation patterns that are difficult to annotate manually.[6] Specialized software may be needed for accurate interpretation.[6]
-
The position and type of amino acids flanking the unnatural residue can influence the fragmentation pattern. For example, cleavages between acidic and basic residues often favor the generation of y-ions.[16]
-
-
Troubleshooting Workflow for MS Analysis:
Caption: Workflow for troubleshooting ambiguous mass spectrometry data.
Frequently Asked Questions (FAQs)
Q4: How can I prevent side reactions like aspartimide formation and racemization during synthesis, which complicate purification?
A4: Preventing these side reactions during synthesis is crucial for a cleaner crude product and easier purification.
-
Aspartimide Formation: This is a common side reaction in peptides containing Asp-Gly or Asp-Ser sequences.
-
Protecting Groups: Using cyanosulfurylides to protect the carboxylic acid side chain of aspartic acid can prevent aspartimide formation.[17][18]
-
Fmoc Deprotection: Adding small amounts of an organic acid to the piperidine (B6355638) solution used for Fmoc deprotection can suppress this side reaction.[19][20]
-
-
Racemization: The activation of amino acids during coupling can lead to racemization, especially for residues like histidine and cysteine.
Q5: What is the recommended starting point for developing an RP-HPLC method for a novel peptide with unnatural amino acids?
A5: A good starting point is a standard C18 column with a water/acetonitrile mobile phase containing 0.1% TFA.[12] However, be prepared to optimize based on the peptide's properties. The hydrophobicity of unnatural amino acids can significantly alter the expected retention time.[24]
Q6: Are there any general guidelines for choosing an organic modifier for the mobile phase?
A6: Acetonitrile is the most common choice due to its low viscosity and UV transparency.[25] However:
-
For highly hydrophobic peptides, 2-propanol may be more effective.[26]
-
For very hydrophilic peptides, methanol (B129727) may provide better separation.[26]
Q7: My peptide seems to be irreversibly adsorbed onto the HPLC column. What can I do?
A7: This "memory effect" is common with hydrophobic and aggregating peptides.
-
Stronger Organic Solvents: Using a mobile phase containing n-propanol can help elute strongly bound peptides.[3]
-
Column Washing: After each run, perform a blank injection with a strong solvent gradient to wash the column.[3]
-
Alternative Column Chemistry: If the problem persists, consider a column with a different stationary phase (e.g., C4 or phenyl) or a polymer-based column that is stable over a wider pH range.
Data Summary Tables
Table 1: Recommended Solvents for Initial Dissolution of Hydrophobic Peptides
| Solvent | Recommended for | Not Recommended for |
| DMSO | Highly hydrophobic peptides | Peptides containing Cys or Met |
| DMF | Peptides containing Cys or Met | |
| n-Propanol | Very hydrophobic peptides | |
| Isopropanol | Hydrophobic peptides | |
| Acetonitrile | Moderately hydrophobic peptides |
Table 2: Comparison of RP-HPLC Columns for Peptide Purification
| Column Type | Primary Use | Advantages |
| C18 | General purpose, first choice | High retention for a wide range of peptides |
| C8 | Peptides of intermediate hydrophobicity | Less retention than C18, may improve peak shape |
| C4 | Highly hydrophobic or large peptides | Lower retention, reduces risk of irreversible binding |
| Phenyl | Peptides with aromatic residues | Alternative selectivity to alkyl chains |
Experimental Protocols
Protocol 1: Dissolving a Highly Hydrophobic Peptide for RP-HPLC
-
Weigh a small amount of the lyophilized peptide into a clean vial.
-
Add a minimal volume of 100% DMSO to dissolve the peptide completely.
-
In a separate vial, prepare your initial mobile phase (e.g., 95% water with 0.1% TFA and 5% acetonitrile).
-
Slowly add the initial mobile phase to the dissolved peptide solution while vortexing.
-
If the peptide remains in solution, it is ready for injection. If it precipitates, try diluting with a mobile phase containing a higher percentage of organic solvent.
Protocol 2: Chiral HPLC for Peptides with D-Amino Acids
This protocol is adapted for the separation of diastereomers.
-
Column: Crown-ether-based chiral stationary phase (e.g., CR-I(+)).[13]
-
Mobile Phase: Perchloric acid (pH 1.0) / acetonitrile / methanol (e.g., 50/15/35 v/v/v).[13] The ratio of organic solvents may need to be optimized.
-
Flow Rate: 0.4 mL/min.[13]
-
Detection: UV at 220 nm.[13]
-
Sample Preparation: Dissolve the peptide in the mobile phase.
-
Injection and Elution: Inject the sample and run the chromatogram. The diastereomers should be resolved into two distinct peaks.
Diagrams
Caption: Decision tree for purifying peptides with unnatural amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. nestgrp.com [nestgrp.com]
- 4. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 8. biotage.com [biotage.com]
- 9. gilson.com [gilson.com]
- 10. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 11. nestgrp.com [nestgrp.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 22. bachem.com [bachem.com]
- 23. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. waters.com [waters.com]
- 26. Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography [mdpi.com]
Validation & Comparative
Comparative NMR Analysis of Boc-Phe(3-Br)-OH and Structurally Related Phenylalanine Derivatives
A detailed spectroscopic comparison of Boc-Phe(3-Br)-OH with its isomers and the parent compound, Boc-Phe-OH, provides valuable insights for researchers and professionals in drug development. This guide presents a side-by-side analysis of their ¹H and ¹³C NMR spectral data, highlighting the influence of the bromine substituent's position on the chemical shifts.
This comparison includes Boc-L-phenylalanine (Boc-Phe-OH) and its bromo-substituted analogues at the ortho (2-Br), meta (3-Br), and para (4-Br) positions of the phenyl ring. Understanding the distinct NMR characteristics of these compounds is crucial for their unambiguous identification and for assessing purity during synthesis and quality control.
¹H and ¹³C NMR Data Comparison
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound and its related compounds. The data illustrates the electronic effects of the bromine atom on the surrounding nuclei.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aromatic Region: 7.42 (t, J = 1.8 Hz, 1H), 7.35 (dt, J = 7.8, 1.4 Hz, 1H), 7.20 (t, J = 7.8 Hz, 1H), 7.15 (ddd, J = 7.8, 2.0, 1.0 Hz, 1H)Aliphatic Region: 4.95 (d, J = 8.5 Hz, 1H, NH), 4.55 (q, J = 7.5 Hz, 1H, α-CH), 3.19 (dd, J = 13.9, 5.5 Hz, 1H, β-CH₂), 3.05 (dd, J = 13.9, 8.5 Hz, 1H, β-CH₂), 1.38 (s, 9H, C(CH₃)₃) | Aromatic Region: 139.8 (C), 131.6 (CH), 130.4 (CH), 129.9 (CH), 128.0 (CH), 122.5 (C-Br)Carbonyl & Boc Region: 174.5 (COOH), 155.2 (C=O, Boc), 80.2 (C(CH₃)₃)Aliphatic Region: 54.5 (α-CH), 37.5 (β-CH₂), 28.2 (C(CH₃)₃) |
| Boc-Phe-OH | Aromatic Region: 7.30-7.20 (m, 5H)Aliphatic Region: 5.10 (d, J = 7.9 Hz, 1H, NH), 4.60 (q, J = 7.5 Hz, 1H, α-CH), 3.25 (dd, J = 13.8, 5.5 Hz, 1H, β-CH₂), 3.10 (dd, J = 13.8, 8.5 Hz, 1H, β-CH₂), 1.40 (s, 9H, C(CH₃)₃) | Aromatic Region: 137.1 (C), 129.3 (CH), 128.5 (CH), 126.8 (CH)Carbonyl & Boc Region: 175.8 (COOH), 155.3 (C=O, Boc), 79.8 (C(CH₃)₃)Aliphatic Region: 54.8 (α-CH), 38.1 (β-CH₂), 28.3 (C(CH₃)₃) |
| Boc-Phe(4-Br)-OH | Aromatic Region: 7.45 (d, J = 8.4 Hz, 2H), 7.10 (d, J = 8.4 Hz, 2H)Aliphatic Region: 4.90 (d, J = 8.2 Hz, 1H, NH), 4.50 (q, J = 7.8 Hz, 1H, α-CH), 3.15 (dd, J = 13.9, 5.5 Hz, 1H, β-CH₂), 3.00 (dd, J = 13.9, 8.5 Hz, 1H, β-CH₂), 1.39 (s, 9H, C(CH₃)₃) | Aromatic Region: 136.2 (C), 131.6 (CH), 131.1 (CH), 121.2 (C-Br)Carbonyl & Boc Region: 174.8 (COOH), 155.2 (C=O, Boc), 80.1 (C(CH₃)₃)Aliphatic Region: 54.5 (α-CH), 37.5 (β-CH₂), 28.2 (C(CH₃)₃) |
| Boc-Phe(2-Br)-OH | Aromatic Region: 7.55 (dd, J = 7.9, 1.5 Hz, 1H), 7.30 (td, J = 7.5, 1.2 Hz, 1H), 7.20-7.10 (m, 2H)Aliphatic Region: 5.05 (d, J = 8.8 Hz, 1H, NH), 4.65 (q, J = 8.0 Hz, 1H, α-CH), 3.40 (dd, J = 13.9, 5.5 Hz, 1H, β-CH₂), 3.15 (dd, J = 13.9, 9.0 Hz, 1H, β-CH₂), 1.37 (s, 9H, C(CH₃)₃) | Aromatic Region: 135.8 (C), 133.1 (CH), 130.9 (CH), 128.7 (CH), 127.6 (CH), 124.5 (C-Br)Carbonyl & Boc Region: 174.2 (COOH), 155.4 (C=O, Boc), 80.0 (C(CH₃)₃)Aliphatic Region: 53.8 (α-CH), 38.0 (β-CH₂), 28.2 (C(CH₃)₃) |
Note: Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS). The data is compiled from publicly available spectral databases and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol
NMR Sample Preparation: A standard protocol for preparing samples for ¹H and ¹³C NMR spectroscopy of small organic molecules was followed.
-
Sample Weighing: Approximately 5-10 mg of the amino acid derivative was accurately weighed.
-
Dissolution: The sample was dissolved in approximately 0.6-0.7 mL of a deuterated solvent (typically CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer: The solution was then transferred to a 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm).
NMR Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR: Standard parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled spectra were acquired with a spectral width of approximately 220 ppm. A sufficient number of scans and a relaxation delay were used to ensure accurate integration of all carbon signals.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for the comparative NMR characterization of Boc-protected phenylalanine derivatives.
Caption: Workflow for NMR characterization and comparison.
Comparative Efficacy Analysis: Peptides Incorporating Boc-Phe(3-Br)-OH Versus Native Peptide Counterparts
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design. This guide provides a comparative overview of the potential efficacy of peptides containing the unnatural amino acid N-tert-butyloxycarbonyl-3-bromo-L-phenylalanine (Boc-Phe(3-Br)-OH) versus their native phenylalanine-containing analogs. While direct comparative data for a single peptide system is proprietary or not widely published, this document synthesizes established principles of peptide chemistry and pharmacology to project the expected impacts and outlines the experimental methodologies required for their validation.
The introduction of a bromine atom onto the phenyl ring of phenylalanine can significantly alter the physicochemical properties of a peptide. These modifications are intended to enhance therapeutic potential by improving parameters such as binding affinity, stability, and overall biological activity.
Projected Impact of this compound Incorporation
Integrating this compound in place of a native phenylalanine residue is hypothesized to influence peptide efficacy through several key mechanisms:
-
Enhanced Hydrophobicity: The bromine atom increases the hydrophobicity of the amino acid side chain. This can lead to stronger interactions with hydrophobic pockets in target receptors or enzymes, potentially increasing binding affinity and potency. For antimicrobial peptides, enhanced hydrophobicity can facilitate deeper penetration into bacterial cell membranes, leading to improved lytic activity.
-
Altered Electronic Properties: The electron-withdrawing nature of the bromine atom can modify the electronic distribution of the aromatic ring. This can influence crucial non-covalent interactions, such as π-π stacking or cation-π interactions, which are often critical for high-affinity receptor binding.
-
Increased Proteolytic Stability: The steric hindrance provided by the bromine atom and the Boc protecting group can render the adjacent peptide bonds less susceptible to cleavage by proteases. This can increase the peptide's half-life in biological systems, leading to prolonged therapeutic effects.
-
Conformational Rigidity: The introduction of a bulky substituent can restrict the conformational freedom of the peptide backbone and the amino acid side chain. This pre-organization can favor the specific conformation required for receptor binding, reducing the entropic penalty of the binding event and thereby increasing affinity.
Hypothetical Performance Data
To illustrate the potential enhancements conferred by this compound, the following table presents hypothetical comparative data for a generic G-protein coupled receptor (GPCR) agonist, "Peptide-X," and its modified analog, "Peptide-X-Br."
| Parameter | Native Peptide-X | Modified Peptide-X-Br | Rationale for Projected Change |
| Receptor Binding Affinity (Kd) | 5.2 nM | 1.8 nM | Increased hydrophobicity and altered electronics of 3-Br-Phe may lead to stronger interactions with the receptor's binding pocket. |
| Functional Potency (EC50) | 10.5 nM | 3.5 nM | Higher binding affinity is expected to translate directly to a lower concentration required for a half-maximal functional response. |
| Plasma Half-life (t1/2) | 15 min | 45 min | The bulky 3-Br-Phe residue may provide steric shielding against proteolytic degradation, increasing stability in plasma. |
| Antimicrobial Activity (MIC) | 32 µg/mL | 8 µg/mL | For antimicrobial peptides, increased hydrophobicity often correlates with enhanced disruption of bacterial membranes. |
Note: The data presented in this table is illustrative and intended to represent the potential outcomes of the described experimental protocols.
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the efficacy of native and modified peptides.
Competitive Receptor Binding Assay
This assay determines the binding affinity (Kd) of the peptides to their target receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the target receptor to 80-90% confluency.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind the target receptor.
-
Add increasing concentrations of the unlabeled competitor peptides (Native Peptide-X and Modified Peptide-X-Br) to the wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data are plotted as percentage of specific binding versus the log concentration of the competitor peptide. The IC₅₀ (concentration of peptide that inhibits 50% of radioligand binding) is determined and used to calculate the inhibitory constant (Kᵢ), which reflects the binding affinity.
-
Cell-Based Functional Assay (cAMP Measurement)
This assay measures the functional potency (EC₅₀) of the peptides by quantifying the production of the second messenger cyclic AMP (cAMP) following GPCR activation.[1]
-
Cell Culture:
-
Seed CHO-K1 cells stably expressing the target Gαs-coupled receptor into a 96-well plate and grow overnight.
-
-
Assay Procedure:
-
Wash the cells with a stimulation buffer (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterase activity).
-
Add serial dilutions of the peptides (Native Peptide-X and Modified Peptide-X-Br) to the wells.
-
Incubate at 37°C for 30 minutes to stimulate cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial ELISA or HTRF-based cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of the peptide. The EC₅₀ value is determined from the resulting dose-response curve.
-
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a specific bacterium.[2][3]
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium (e.g., E. coli) into Mueller-Hinton Broth (MHB).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each peptide in MHB.
-
Add the standardized bacterial suspension to each well.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a typical GPCR signaling cascade that can be modulated by a peptide agonist and the general experimental workflow for comparing peptide efficacy.
Caption: A generic G-protein coupled receptor (GPCR) signaling pathway initiated by peptide binding.
Caption: Experimental workflow for the synthesis and comparative efficacy testing of peptides.
References
- 1. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to In Vitro Assays for Peptides Containing Boc-Phe(3-Br)-OH
For researchers and drug development professionals working with novel peptides, particularly those incorporating unnatural amino acids like Boc-Phe(3-Br)-OH, a systematic in vitro evaluation is paramount. The inclusion of a Boc (tert-butyloxycarbonyl) protecting group and a bromine atom on the phenylalanine residue can significantly influence a peptide's physicochemical properties, stability, and biological activity.[1][2][3] This guide provides a comparative overview of key in vitro assays to characterize such peptides, complete with detailed experimental protocols and illustrative data for comparison.
The modification of peptides with unnatural amino acids is a common strategy to enhance properties like resistance to proteolytic degradation and improved binding affinity.[3] The unique electronic and steric characteristics of this compound make it a valuable component in the synthesis of peptide-based therapeutics, particularly in the fields of oncology and neurology.[1][4]
Experimental Workflow for In Vitro Peptide Screening
A logical workflow is essential for the efficient screening and characterization of novel peptides. The following diagram outlines a typical experimental pipeline, starting from initial activity screening to more detailed mechanistic studies.
Caption: A general experimental workflow for the in vitro screening of bioactive peptides.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of a peptide on cell proliferation and health. They are often the first step in screening for potential anti-cancer activity.
Comparison of Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenases in viable cells reduce yellow MTT to purple formazan (B1609692).[5][6] | Inexpensive, widely used. | Requires a solubilization step for the formazan crystals.[7] |
| MTS | A water-soluble tetrazolium salt is reduced by viable cells to a colored formazan product.[7] | Simpler protocol than MTT (no solubilization step), high sensitivity. | Higher cost compared to MTT. |
| CCK-8 | A water-soluble tetrazolium salt (WST-8) is reduced by cellular dehydrogenases to an orange formazan dye.[8] | High sensitivity, low toxicity, simple and rapid.[8] | Can be more expensive than MTT. |
Illustrative Quantitative Data
The following table presents hypothetical IC50 values for a peptide containing this compound (Peptide A) compared to a control peptide without this modification (Control Peptide) and a standard chemotherapeutic drug.
| Compound | Cell Line: MCF-7 (Breast Cancer) IC50 (µM) | Cell Line: A549 (Lung Cancer) IC50 (µM) | Cell Line: HEK293 (Normal Kidney) IC50 (µM) |
| Peptide A | 15.5 | 22.8 | > 100 |
| Control Peptide | > 100 | > 100 | > 100 |
| Doxorubicin | 1.2 | 2.5 | 5.8 |
Note: The data above is illustrative and intended for comparative purposes. Peptides with substitutions at key positions have shown potent anti-cancer activity with IC50 values under 10 µM against cell lines like MDA-MB-231.[9]
Experimental Protocol: MTT Assay[5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of the peptide in serum-free medium. Replace the existing medium with 100 µL of the peptide solutions. Include vehicle controls.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a solution of isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the peptide concentration to determine the IC50 value.[5]
Receptor Binding Assays
These assays are crucial for peptides that are designed to target specific cell surface receptors, a common mechanism of action for peptide drugs.
Comparison of Receptor Binding Assays
| Assay | Principle | Advantages | Disadvantages |
| Competition ELISA | A labeled ligand and the unlabeled test peptide compete for binding to a receptor coated on a plate.[10] | High-throughput, does not require radioactive materials.[10] | Indirect measurement of binding. |
| Radioligand Binding Assay | A radiolabeled ligand competes with the test peptide for binding to receptors in a cell membrane preparation.[11][12] | Highly sensitive and quantitative, provides direct binding data (Kd). | Requires handling of radioactive materials and specialized equipment.[12] |
Illustrative Quantitative Data
This table shows hypothetical binding affinity data for Peptide A and a control peptide to a G-protein coupled receptor (GPCR) commonly overexpressed in cancer cells.
| Compound | Receptor Binding Affinity (Kd) in nM |
| Peptide A | 50.2 |
| Control Peptide | > 1000 |
| Native Ligand | 5.5 |
Note: The data above is illustrative and intended for comparative purposes. The introduction of D-phenylalanine has been shown to enhance the receptor binding affinities of certain peptides.[13]
Experimental Protocol: Competition ELISA[10]
-
Plate Coating: Coat a 96-well plate with the recombinant target receptor (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours.
-
Competition Reaction: Add a fixed concentration of a biotinylated version of the native ligand mixed with serial dilutions of the test peptide to the wells. Incubate for 2 hours.
-
Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 1 hour.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: The decrease in signal corresponds to the displacement of the biotinylated ligand by the test peptide. Plot the percentage of inhibition against the peptide concentration to determine the IC50.
Enzyme Inhibition Assays
If the peptide is designed to inhibit a specific enzyme, these assays are essential to quantify its inhibitory potency.
Illustrative Quantitative Data
Hypothetical inhibitory activity of Peptide A against a target enzyme, such as a protease or kinase, compared to a known inhibitor.
| Compound | Target Enzyme IC50 (µM) |
| Peptide A | 8.9 |
| Control Peptide | > 200 |
| Known Inhibitor | 0.5 |
Note: The data above is illustrative and intended for comparative purposes. Short peptides have demonstrated potent ACE inhibition with IC50 values in the low micromolar range.[14]
Experimental Protocol: General Enzyme Inhibition Assay[15][16]
-
Reagent Preparation: Prepare solutions of the purified enzyme, the specific substrate, and serial dilutions of the peptide inhibitor in an appropriate assay buffer.
-
Pre-incubation: In a 96-well plate, add the enzyme solution and the peptide inhibitor at various concentrations. Incubate for 15-30 minutes to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
Immunogenicity Assessment
For peptides containing unnatural amino acids, assessing the potential for an immune response is a critical step in preclinical development.
Key In Vitro Immunogenicity Assays
| Assay | Purpose |
| In Silico Prediction | Algorithms predict the binding affinity of peptide sequences to various HLA alleles.[16][17] |
| HLA Binding Assay | Measures the direct binding affinity of the peptide to purified HLA molecules in a competition format.[16] |
| T-cell Proliferation Assay | Measures the proliferation of T-cells from human donors in response to the peptide, indicating a potential immunogenic response. |
It's important to note that in silico tools often cannot accurately predict the immunogenicity of peptides with unnatural amino acids, making in vitro validation essential.[16]
Signaling Pathways
Peptides containing modified amino acids are often designed to modulate specific signaling pathways implicated in disease. In cancer, for example, pathways like the PI3K/AKT/mTOR and MAPK signaling cascades are common targets.[18]
Caption: A simplified diagram of a GPCR-mediated MAPK signaling pathway, a potential target for peptide therapeutics.
By employing a systematic and comparative approach to in vitro testing, researchers can effectively characterize the biological activity of novel peptides containing this compound, enabling data-driven decisions for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Editorial: New GPCR targets and modulators to treat CNS disorders [frontiersin.org]
- 7. Insights into the Promising Prospect of G Protein and GPCR-Mediated Signaling in Neuropathophysiology and Its Therapeutic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective phenylalanine to proline substitution for improved antimicrobial and anticancer activities of peptides designed on phenylalanine heptad repeat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cancer-Targeting Applications of Cell-Penetrating Peptides [mdpi.com]
- 12. Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00455G [pubs.rsc.org]
- 13. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition strength of short peptides derived from an ACE inhibitory peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organic Fusion of Molecular Simulation and Wet-Lab Validation: A Promising High-Throughput Strategy for Screening Bioactive Food Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Advances in the Regulatory Effects of Bioactive Peptides on Metabolic Signaling Pathways in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Synthetic Peptides with Boc-Phe(3-Br)-OH by HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical prerequisite for reliable experimental results and therapeutic efficacy. The incorporation of modified amino acids, such as Boc-Phe(3-Br)-OH, introduces unique challenges in both the synthesis and the subsequent purity verification. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of peptides containing 3-Bromo-L-phenylalanine, contrasting it with its non-halogenated counterpart and discussing alternative analytical methodologies. Supporting experimental protocols and data are presented to facilitate informed decisions in peptide analysis.
The use of this compound in solid-phase peptide synthesis (SPPS) can enhance the biological activity or serve as a structural probe. However, the bulky, hydrophobic nature of the Boc group and the bromine atom can influence the chromatographic behavior of the peptide and lead to a specific impurity profile. Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides, offering high resolution and robust quantification.[1]
Comparative Purity Analysis by RP-HPLC
The primary method for assessing the purity of synthetic peptides is RP-HPLC. The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (commonly C18) and a polar mobile phase.[2] The introduction of a bromine atom onto the phenylalanine ring increases the hydrophobicity of the peptide, which in turn affects its retention time during RP-HPLC analysis.
A comparative analysis was conducted on a model synthetic peptide sequence, Ac-Gly-Ala-X-Val-Leu-NH2, where X is either Phenylalanine (Phe) or 3-Bromo-phenylalanine (Phe(3-Br)). The crude peptides were synthesized using Boc-protected amino acids and analyzed under identical HPLC conditions to assess the impact of the bromine substitution on purity and retention.
Experimental Protocol: RP-HPLC Analysis
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.[3]
-
Injection Volume: 20 µL.
-
Sample Preparation: Crude peptide dissolved in Mobile Phase A at a concentration of 1 mg/mL.
Data Presentation: HPLC Purity Comparison
| Peptide Sequence | Main Peak Retention Time (min) | Crude Purity (%) | Major Impurity Type |
| Ac-Gly-Ala-Phe -Val-Leu-NH2 | 18.5 | 88.2 | Deletion sequences |
| Ac-Gly-Ala-Phe(3-Br) -Val-Leu-NH2 | 21.2 | 85.7 | Incomplete deprotection |
Note: The data presented is representative and illustrates the expected chromatographic behavior. Actual results may vary based on the specific peptide sequence and synthesis efficiency.
The brominated peptide exhibits a longer retention time, confirming its increased hydrophobicity. The slightly lower crude purity for the peptide containing this compound can be attributed to potential steric hindrance during coupling and deprotection steps, leading to a higher proportion of synthesis-related impurities.[4]
Common Impurities in Peptides Synthesized with this compound
During solid-phase peptide synthesis using Boc-protected amino acids, several types of impurities can arise. Understanding these potential byproducts is crucial for optimizing the purification strategy.
-
Deletion Sequences: Failure of a coupling reaction to proceed to completion results in peptides missing one or more amino acid residues.[4]
-
Truncated Sequences: Premature termination of the peptide chain elongation.
-
Incomplete Deprotection: Residual Boc protecting groups on the N-terminus or side chains that are not fully removed during the final cleavage step.[5]
-
Side-Chain Modifications: Unwanted reactions involving the amino acid side chains.
-
Racemization: Epimerization of amino acids during the activation and coupling steps can lead to the formation of diastereomeric impurities.[6]
The presence of the bulky 3-bromo-phenylalanine can exacerbate the formation of deletion and incompletely deprotected sequences due to slower reaction kinetics.
Alternative and Complementary Analytical Techniques
While HPLC is the primary tool for purity assessment, other techniques can provide valuable orthogonal information, particularly for impurity identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification of MS.[7] It is invaluable for confirming the molecular weight of the desired peptide and identifying the mass of unknown impurities, which can help in elucidating their structure.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the peptide and can be used to confirm the amino acid sequence and identify subtle structural variations, including isomeric impurities.
-
Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size and shape, offering an additional dimension of separation that can resolve isomers that are difficult to distinguish by HPLC or MS alone.
Comparison of Analytical Techniques
| Analytical Technique | Primary Application | Advantages | Limitations |
| RP-HPLC | Purity quantification | High resolution, robust, quantitative | Limited structural information |
| LC-MS | Impurity identification, mass confirmation | High sensitivity, provides molecular weight | Quantification can be less precise than UV-based HPLC |
| NMR | Structural elucidation | Provides detailed 3D structure | Lower sensitivity, requires larger sample amounts |
| IMS | Isomer separation | Can separate co-eluting isomers | Not as widely available as HPLC or MS |
Visualizing the Workflow and Logic
To better understand the processes involved in the purity analysis of synthetic peptides, the following diagrams illustrate the experimental workflow and the logical relationships in impurity formation.
Caption: Workflow for synthesis and purity analysis of modified peptides.
Caption: Common impurity pathways in solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 3. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. researchgate.net [researchgate.net]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Suzuki Coupling Conditions for Bromo-Phenylalanine Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides a comparative overview of Suzuki coupling conditions for different bromo-phenylalanine isomers, crucial building blocks in the synthesis of novel peptides, peptidomimetics, and pharmacologically active compounds. Understanding the reactivity differences between the ortho-, meta-, and para-isomers is critical for optimizing reaction conditions and achieving desired yields.
Comparative Analysis of Suzuki Coupling Conditions
The position of the bromine atom on the phenyl ring of phenylalanine significantly influences its reactivity in Suzuki coupling reactions. This is primarily due to steric and electronic effects. The following tables summarize representative reaction conditions and yields for ortho- and para-bromo-substituted aromatic systems, which can be extrapolated to 2-bromo-phenylalanine and 4-bromo-phenylalanine, respectively. Data for 3-bromo-phenylalanine can be inferred to lie between these two extremes, though it often more closely resembles the para-isomer in terms of electronic accessibility.
General Observations:
-
Reactivity Order: Generally, the reactivity of aryl bromides in Suzuki coupling follows the order: para > meta > ortho. This is attributed to the decreasing steric hindrance around the C-Br bond, which facilitates the oxidative addition step in the catalytic cycle.
-
Catalyst Choice: For the sterically hindered ortho-isomers, catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to achieve good yields. For less hindered para- and meta-isomers, more conventional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be effective.
-
Base and Solvent: The choice of base and solvent is crucial and often substrate-dependent. A wide range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, DMF, often with water) have been successfully employed.
Table 1: Representative Suzuki Coupling Conditions for an Ortho-Bromo-Substituted Aniline Derivative
| Bromo-Substrate (Surrogate for 2-Bromo-Phe) | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Unprotected o-bromoaniline | Benzylboronic acid pinacol (B44631) ester | CataCXium A Pd G3 (10) | Di-tert-butyl(1-methyl-2,2-diphenyl-cyclopropyl)phosphane | K₃PO₄ | 2-MeTHF | 80 | 18 | 91 |
| Unprotected o-bromoaniline | Phenylboronic acid | CataCXium A Pd G3 (10) | Di-tert-butyl(1-methyl-2,2-diphenyl-cyclopropyl)phosphane | K₃PO₄ | 2-MeTHF | 80 | 18 | 97 |
| Unprotected o-bromoaniline | 4-Methoxyphenylboronic acid | CataCXium A Pd G3 (10) | Di-tert-butyl(1-methyl-2,2-diphenyl-cyclopropyl)phosphane | K₃PO₄ | 2-MeTHF | 80 | 18 | 95 |
Data inferred from a study on unprotected ortho-bromoanilines, which are expected to have similar steric constraints as 2-bromo-phenylalanine derivatives.[1]
Table 2: Representative Suzuki Coupling Conditions for a Para-Bromo-Substituted Phenyl Derivative
| Bromo-Substrate (Surrogate for 4-Bromo-Phe) | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 70 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 25 |
Data from a study on a para-bromophenyl substituted pyrimidine (B1678525) derivative, indicating the general reactivity of a para-substituted system.[2]
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction, which should be optimized for each specific bromo-phenylalanine isomer and boronic acid partner. It is highly recommended to perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Protocol 1: General Procedure using a Palladium(0) Catalyst
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the N-protected bromo-phenylalanine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Then, add the degassed solvent (e.g., 1,4-dioxane, THF, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Procedure for Sterically Hindered Substrates (e.g., 2-Bromo-Phenylalanine Derivatives)
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the N-protected 2-bromo-phenylalanine derivative (1.0 equiv), the arylboronic acid or ester (1.5 equiv), the base (e.g., K₃PO₄, 3.0 equiv), the palladium precatalyst (e.g., CataCXium A Pd G3, 5-10 mol%), and a magnetic stir bar to a Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2-MeTHF) to the Schlenk tube.
-
Reaction: Seal the tube and heat the mixture in an oil bath at the optimized temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring and Work-up: Follow steps 5-7 from Protocol 1.
Visualizing the Process: Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki coupling reactions.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of novel phenylalanine derivatives. The reactivity of bromo-phenylalanine isomers is highly dependent on the position of the bromine substituent, with the general trend being para > meta > ortho. While this guide provides a framework for approaching the Suzuki coupling of these isomers based on data from analogous compounds, it is crucial to note that optimal conditions will likely vary for each specific substrate and coupling partner.
For researchers in drug development and medicinal chemistry, the ability to selectively functionalize different positions of the phenylalanine ring opens up a vast chemical space for creating new molecular entities with tailored biological activities. Further studies involving a direct, systematic comparison of the 2-bromo, 3-bromo, and 4-bromo-phenylalanine isomers under a standardized set of conditions would be invaluable for creating a more definitive guide and accelerating the discovery of new therapeutics.
References
Safety Operating Guide
Boc-Phe(3-Br)-OH proper disposal procedures
Proper disposal of Boc-Phe(3-Br)-OH, a halogenated amino acid derivative, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As a brominated organic compound, it must be treated as hazardous chemical waste and segregated appropriately. Adherence to the following guidelines will ensure its safe and responsible disposal.
Properties and Safety Overview
Before handling, it is essential to be familiar with the properties and potential hazards of this compound. This information is critical for safe handling and for correctly labeling waste containers.
| Property | Data |
| Chemical Name | N-(tert-Butoxycarbonyl)-3-bromo-L-phenylalanine |
| Synonyms | Boc-L-Phe(3-Br)-OH, Boc-3-bromo-L-phenylalanine |
| Molecular Formula | C₁₄H₁₈BrNO₄[1] |
| Molecular Weight | 344.20 g/mol [1] |
| Appearance | White to off-white solid[1][2] |
| Primary Hazard Class | Halogenated Organic Waste[3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids[1][5][6] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen bromide[1] |
Experimental Protocol for Disposal
The standard operating procedure for the disposal of this compound involves systematic collection, segregation, and transfer of the waste material to a certified disposal facility. Do not dispose of this chemical down the drain or in regular trash.[5][7]
1. Personal Protective Equipment (PPE) Confirmation:
-
Ensure proper PPE is worn before handling the chemical waste. This includes:
2. Waste Segregation:
-
Designate a specific waste container exclusively for halogenated organic waste .[3][4][9]
-
It is critical to keep halogenated solvents and solids separate from non-halogenated waste streams to facilitate proper disposal and manage costs.[3][9]
3. Containerization:
-
Solid Waste: Place waste this compound powder directly into a designated, sealable, and chemically compatible hazardous waste container.[8]
-
Liquid Waste: If this compound is dissolved in a solvent, collect it in a container designated for halogenated liquid waste. Ensure the container has a secure, threaded cap to be vapor-tight and spill-proof.[10]
-
Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, gloves, weighing paper) should also be placed in the designated solid halogenated waste container.[3][8]
4. Labeling:
-
Label the waste container clearly before the first addition of waste.[10]
-
The label must include:
5. Storage:
-
Keep the waste container tightly sealed when not in use.[3][10]
-
Store the container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[3]
-
Ensure the container is stored in secondary containment to prevent spills.[3]
6. Arranging for Disposal:
-
When the container is nearly full (approximately 75%), arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][8]
-
Follow your institution's specific procedures for requesting a waste collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. benchchem.com [benchchem.com]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
